Vinepidine
Description
Properties
CAS No. |
68170-69-4 |
|---|---|
Molecular Formula |
C46H56N4O9 |
Molecular Weight |
809.0 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H56N4O9/c1-7-28-20-29-23-45(41(53)57-5,37-31(14-18-48(24-28)25-29)30-12-9-10-13-34(30)47-37)33-21-32-35(22-36(33)56-4)50(26-51)39-44(32)16-19-49-17-11-15-43(8-2,38(44)49)40(59-27(3)52)46(39,55)42(54)58-6/h9-13,15,21-22,26,28-29,38-40,47,55H,7-8,14,16-20,23-25H2,1-6H3/t28-,29-,38-,39+,40+,43+,44+,45-,46-/m0/s1 |
InChI Key |
KLFUUCHXSFIPMH-LMQWBHQESA-N |
SMILES |
CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Isomeric SMILES |
CC[C@H]1C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Canonical SMILES |
CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Synonyms |
vinepidine |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: Vinepidine Mechanism of Action in Neoplastic Cells
Executive Summary
This technical guide provides a rigorous analysis of Vinepidine (also known as 4'-deoxyepivincristine), a semi-synthetic derivative of the vinca alkaloid vincristine. While sharing the core pharmacophore of the Catharanthus roseus alkaloids, this compound was engineered to optimize the therapeutic index, specifically aiming to reduce the severe neurotoxicity associated with its parent compound, vincristine.
This document details the molecular kinetics of this compound-tubulin interactions, the downstream signal transduction pathways leading to apoptosis, and self-validating experimental protocols for verifying its efficacy in a research setting.
Chemical Identity & Structural Pharmacodynamics
This compound is chemically distinct from vincristine due to the removal of the hydroxyl group at the 4' position and an epimerization.[1] This structural modification alters its lipophilicity and cellular retention profiles, which are critical for its modified toxicity profile.[1]
-
Primary Target:
-tubulin subunit of the tubulin heterodimer.[1]
Molecular Mechanism of Action[2][4]
The Vinca Domain Interaction
This compound functions as a microtubule-destabilizing agent .[1][4][5] Unlike taxanes (which stabilize microtubules), this compound binds to the Vinca domain located at the inter-dimer interface between two tubulin heterodimers.
-
Binding Event: this compound binds rapidly to the
-tubulin subunit at the plus (+) end of the microtubule.[1] -
Kinetic Suppression (Low Dose): At clinically relevant (low) concentrations, this compound does not depolymerize microtubules immediately.[1] Instead, it suppresses microtubule dynamic instability —the stochastic switching between growth (rescue) and shrinkage (catastrophe).[1] This "freezes" the microtubule network.[1]
-
Depolymerization (High Dose): At higher stoichiometric ratios, this compound prevents the addition of new tubulin dimers, leading to net depolymerization and the formation of paracrystalline aggregates.
Mitotic Arrest & The Spindle Assembly Checkpoint (SAC)
The suppression of microtubule dynamics prevents the proper formation of the mitotic spindle and the alignment of chromosomes at the metaphase plate.
-
Tension Sensing: The kinetochores of misaligned chromosomes fail to generate tension.[1]
-
SAC Activation: This lack of tension prevents the silencing of the Spindle Assembly Checkpoint complex (Mad2, BubR1, Bub3).
-
Anaphase Inhibition: The active SAC complex inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of Cyclin B1 and Securin.[1]
-
Result: The cell is arrested in mitosis (prometaphase/metaphase), leading to "mitotic catastrophe."[1]
Downstream Apoptotic Signaling
Prolonged mitotic arrest triggers apoptosis through the intrinsic mitochondrial pathway.[1]
-
Bcl-2 Phosphorylation: this compound-induced arrest leads to the hyperphosphorylation of Bcl-2 and Bcl-xL, inactivating their anti-apoptotic functions.[1] This is often mediated by JNK/SAPK pathways.[1]
-
Mitochondrial Permeabilization: Pro-apoptotic proteins (Bax/Bak) oligomerize, causing Cytochrome c release.[1]
-
Caspase Cascade: Cytochrome c binds Apaf-1, recruiting Caspase-9, which cleaves executioner Caspases-3/7.[1]
Visualization: Signaling Pathway
The following diagram illustrates the causal flow from this compound binding to Apoptosis.
Caption: Figure 1.[1][2] Molecular cascade of this compound-induced apoptosis, from tubulin binding to caspase activation.
Comparative Data: this compound vs. Vincristine
This compound was developed to address the dose-limiting neurotoxicity of Vincristine.[1]
| Feature | Vincristine (Parent) | This compound (Analog) | Clinical Implication |
| Chemical Structure | Standard Vinca Alkaloid | 4'-deoxy-4'-epimer | Altered lipophilicity.[1] |
| Tubulin Affinity | Very High | High | Similar efficacy in mitotic arrest.[1] |
| Neurotoxicity | High (Dose-limiting) | Reduced | This compound shows lower affinity for axonal microtubules in some models.[1] |
| Clearance | Hepatic (Slow) | Hepatic (Modulated) | This compound has shown different pharmacokinetic retention times in tissue.[1] |
| Primary Indication | ALL, Lymphomas | Experimental/Specific | Used where neurotoxicity prevents Vincristine use.[1] |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is established by including negative controls (vehicle) and positive controls (known destabilizers like Vinblastine).[1]
Protocol A: In Vitro Tubulin Polymerization Assay
Objective: Quantify the direct inhibition of tubulin assembly by this compound.[1]
-
Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Preparation: Keep tubulin on ice. Prepare this compound stocks in DMSO.
-
Setup:
-
Execution: Transfer to a pre-warmed (37°C) 96-well plate.
-
Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.
-
Validation Criterion: The Control well must show a sigmoidal increase in OD340 (polymerization). This compound wells should show a dose-dependent reduction in Vmax and final plateau height.[1]
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M phase arrest in cancer cells (e.g., HeLa or MCF-7).[1]
-
Seeding: Seed
cells/well in 6-well plates. Incubate 24h. -
Treatment: Treat with this compound (IC50 concentration) for 12h, 24h, and 48h.[1]
-
Fixation (Critical Step):
-
Staining:
-
Acquisition: Analyze >10,000 events on a Flow Cytometer.
-
Validation Criterion:
Visualization: Experimental Workflow
This workflow outlines the critical steps for validating this compound's mechanism via Flow Cytometry.
Caption: Figure 2. Step-by-step workflow for validating mitotic arrest using Propidium Iodide flow cytometry.
References
-
Holwell, S. E., et al. (1985). "Studies with 4'-deoxyepivincristine (this compound), a semisynthetic vinca alkaloid."[1] Cancer Chemotherapy and Pharmacology, 15(3), 259–262.[1]
-
Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs."[1] Nature Reviews Cancer, 4(4), 253-265.[1] (Mechanistic grounding for Vinca domain binding).
-
Kruczynski, A., et al. (1998). "Antimitotic and tubulin-interacting properties of vinflunine, a novel fluorinated Vinca alkaloid."[1][2] Biochemical Pharmacology, 55(5), 635-648.[1] (Comparative mechanism for newer vinca derivatives).
-
PubChem Database. "this compound (Compound CID 23725067)."[1] National Institutes of Health (NIH).[1] [1]
-
Zhou, J., & Giannakakou, P. (2005). "Targeting microtubules for cancer chemotherapy."[1] Current Medicinal Chemistry - Anti-Cancer Agents, 5(1), 65-71.[1]
Sources
- 1. Vinpocetine | C22H26N2O2 | CID 443955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C46H56N4O9 | CID 23725067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Vinflunine? [synapse.patsnap.com]
- 5. Vincristine | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Vinepidine
Abstract
This technical guide provides a comprehensive overview of the discovery, biological activity, and synthesis of Vinepidine, a semi-synthetic derivative of the potent Vinca alkaloid, vincristine. While the historical context of its specific discovery remains nuanced, its development is rooted in the extensive research efforts to optimize the therapeutic index of naturally occurring Vinca alkaloids. This document delves into the intricate biosynthetic pathway of its precursors, vinblastine and vincristine, within Catharanthus roseus, and explores the sophisticated strategies of total synthesis that have enabled access to these complex molecules. A detailed examination of this compound's mechanism of action, comparative biological activity, and a proposed semi-synthetic protocol from vincristine are presented for researchers, scientists, and drug development professionals.
Introduction: The Legacy of Vinca Alkaloids
The story of this compound is inextricably linked to the groundbreaking discovery of its parent compounds, vinblastine and vincristine, from the Madagascar periwinkle, Catharanthus roseus.[1][2] Initially investigated for their purported anti-diabetic properties in the 1950s, researchers at the University of Western Ontario and Eli Lilly and Company independently uncovered their potent anti-cancer activities.[1][3] This serendipitous discovery opened a new era in cancer chemotherapy, with vinblastine and vincristine becoming cornerstone treatments for a variety of malignancies, including leukemias and lymphomas.[2][4]
These dimeric indole alkaloids exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for mitotic spindle formation and cell division.[4][5] Despite their clinical success, the therapeutic use of vinblastine and vincristine is often limited by significant side effects, such as neurotoxicity and myelosuppression.[6] This has driven decades of research to develop semi-synthetic derivatives with an improved therapeutic window, leading to the creation of compounds like this compound.[7] this compound, a derivative of vincristine, was developed to explore the structure-activity relationships of this class of compounds in an effort to modulate their efficacy and toxicity profiles.[5]
The Natural Blueprint: Biosynthesis of Vinca Alkaloids in Catharanthus roseus
The natural production of vinblastine and vincristine in C. roseus is a testament to the complexity of plant secondary metabolism. The intricate biosynthetic pathway involves over 30 enzymatic steps and is compartmentalized across different cell types and subcellular organelles.[8] The journey begins with the precursors tryptophan, which provides the indole moiety, and geraniol, which forms the terpenoid portion.
The pathway converges to form the crucial intermediate strictosidine. From strictosidine, a series of complex enzymatic reactions lead to the formation of the monomeric alkaloids catharanthine and vindoline.[8][9] These two precursors are then coupled in the plant to form anhydrovinblastine, which is subsequently hydroxylated and acetylated to yield vinblastine. Vincristine is then biosynthesized from vinblastine through the oxidation of the N-methyl group of the vindoline moiety to an N-formyl group.
Diagram: Biosynthetic Pathway of Vinblastine and Vincristine
Caption: Simplified biosynthetic pathway of vinblastine and vincristine in C. roseus.
The Chemist's Challenge: Total Synthesis of Vinca Alkaloids
The low natural abundance of vinblastine and particularly vincristine in C. roseus has made their isolation a costly and low-yielding process. This challenge has spurred significant efforts in the field of organic synthesis to develop methods for their chemical synthesis. The total synthesis of these complex dimeric alkaloids represents a formidable challenge due to their intricate stereochemistry and numerous functional groups.
Pioneering work in this area has focused on the biomimetic coupling of catharanthine and vindoline derivatives. These approaches often involve the activation of one of the monomeric units to facilitate the crucial carbon-carbon bond formation that links the two halves of the molecule.
One notable strategy involves the stereoselective coupling of a chloroindolenine derivative of the carbomethoxyvelbanamine precursor with demethylvindoline. This reaction proceeds with high diastereoselectivity to furnish the desired bisindole product with the correct stereochemistry at the newly formed C18' position. Subsequent functional group manipulations, including the formation of the piperidine ring of the velbanamine unit and N-formylation, complete the total synthesis of vincristine.[10]
Diagram: Retrosynthetic Analysis of Vincristine
Caption: A simplified retrosynthetic analysis of vincristine.
This compound: A Semi-Synthetic Approach
This compound is a semi-synthetic derivative of vincristine, highlighting a common strategy in drug development to modify natural products to enhance their therapeutic properties.[5] While specific details of its initial discovery and development are not extensively documented in publicly available literature, its structural relationship to vincristine suggests that it was created to investigate the impact of modifications to the vindoline portion of the molecule on biological activity.
Proposed Semi-Synthesis of this compound from Vincristine
The synthesis of this compound from vincristine would logically involve a selective chemical transformation of the vincristine molecule. Based on the known reactivity of Vinca alkaloids, a plausible synthetic route would involve the selective reduction of a specific functional group on the vindoline moiety. Given that this compound is also known as 4'-deoxy-4'-epivincristine, the synthesis would target the C4'-acetate group of vincristine. A proposed multi-step sequence could involve:
-
Selective Hydrolysis: Selective hydrolysis of the C4'-acetate group of vincristine to the corresponding alcohol. This would likely require carefully controlled reaction conditions to avoid hydrolysis of other ester groups in the molecule.
-
Oxidation: Oxidation of the resulting C4'-hydroxyl group to a ketone.
-
Stereoselective Reduction: Stereoselective reduction of the ketone to yield the C4'-epimeric alcohol.
-
Protection/Deprotection (if necessary): The synthesis might require the use of protecting groups for other reactive functionalities to ensure the desired regioselectivity.
Experimental Protocol: A General Approach
The following is a generalized, conceptual protocol for the semi-synthesis of a Vinca alkaloid derivative, illustrating the types of procedures that would be involved. Note: This is not a validated protocol for this compound synthesis and should be treated as a theoretical example.
Step 1: Hydrolysis of the C4'-Acetyl Group of Vincristine
-
Dissolve vincristine sulfate in a suitable solvent system (e.g., a mixture of methanol and water).
-
Add a mild base (e.g., sodium bicarbonate or potassium carbonate) to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude deacetylated product.
-
Purify the product by column chromatography on silica gel.
Step 2: Oxidation of the C4'-Hydroxyl Group
-
Dissolve the deacetylated vincristine derivative in a suitable dry organic solvent (e.g., dichloromethane).
-
Add a mild oxidizing agent (e.g., Dess-Martin periodinane or a Swern oxidation) to the solution at a controlled low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or HPLC.
-
Quench the reaction with an appropriate reagent (e.g., sodium thiosulfate for Dess-Martin oxidation).
-
Extract the product, wash the organic layer, dry, and concentrate to yield the crude ketone.
-
Purify by column chromatography.
Step 3: Stereoselective Reduction of the C4'-Keto Group
-
Dissolve the C4'-keto intermediate in a suitable solvent (e.g., methanol or ethanol) and cool to a low temperature (e.g., -78 °C).
-
Add a stereoselective reducing agent (e.g., sodium borohydride in the presence of a chelating agent or a bulky borohydride reagent) to the solution.
-
Stir the reaction at low temperature and monitor its progress.
-
Upon completion, quench the reaction carefully with a proton source (e.g., acetic acid or a saturated solution of ammonium chloride).
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the final product, this compound, by column chromatography or preparative HPLC.
Biological Activity and Mechanism of Action
This compound, like its parent compound vincristine, is a potent inhibitor of microtubule polymerization.[5] It binds to tubulin, the protein subunit of microtubules, and prevents its assembly into functional microtubules. This disruption of the microtubule cytoskeleton has profound effects on dividing cells, leading to mitotic arrest in the metaphase and ultimately apoptosis (programmed cell death).
Comparative Biological Activity
Comparative studies have been conducted to evaluate the in vitro activity of this compound relative to other clinically used Vinca alkaloids. These studies provide valuable insights into its potential therapeutic efficacy.
| Compound | Ki for Tubulin Inhibition (μM) |
| This compound | 0.079 ± 0.018 |
| Vincristine | 0.085 ± 0.013 |
| Vindesine | 0.110 ± 0.007 |
| Vinblastine | 0.178 ± 0.025 |
Data from a comparative study on the inhibition of tubulin addition at the assembly ends of bovine brain microtubules.
The data indicates that this compound and vincristine are the most potent inhibitors of tubulin polymerization in this in vitro assay. Interestingly, despite its high potency in inhibiting microtubule assembly, other studies have shown that in cell proliferation assays, vinblastine and its derivative vindesine can be more potent than vincristine and this compound in certain cell lines. For instance, in B16 melanoma cells, vinblastine was found to be significantly more potent than this compound at inhibiting cell growth. This highlights the complex relationship between in vitro biochemical activity and cellular effects, which can be influenced by factors such as cellular uptake, metabolism, and efflux.
Conclusion and Future Perspectives
This compound represents a noteworthy endeavor in the ongoing effort to refine the therapeutic properties of the Vinca alkaloids, a class of compounds that has had a transformative impact on cancer treatment. Its development underscores the power of semi-synthetic modifications to modulate the biological activity of complex natural products. While detailed information on its discovery and clinical development is not as widespread as for its parent compounds, the available data on its potent anti-tubulin activity warrants its inclusion in the broader discussion of Vinca alkaloid research.
Future research in this area will likely continue to focus on the development of novel Vinca alkaloid derivatives with improved efficacy, reduced toxicity, and the ability to overcome mechanisms of drug resistance. The intricate knowledge of the biosynthetic and synthetic pathways of these molecules provides a powerful toolkit for the rational design of next-generation anti-cancer agents.
References
- Comparison of the effects of vinblastine, vincristine, vindesine, and this compound on microtubule dynamics and cell prolifer
- Results in Chemistry of Natural Organic Compounds. Synthesis of New Anticancer Vinca Alkaloids and Flavone Alkaloids. MDPI.
- A Historical Perspective on the Discovery of Vinblastine and Vincristine: A Technical Guide. Benchchem.
- NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - Part I.
- The evolution and history of Vinca alkaloids: From the Big Bang to the treatment of pediatric acute leukemia.
- The evolution of cancer research and drug discovery at Lilly Research Labor
- Vinca Alkaloids and Their Biosynthesis Enzymes. LKT Labs.
- Mode of action of vinca alkaloids against cancer using Insilco analysis technique.
- Vinca alkaloid. Wikipedia.
- Vinca Alkaloids. PMC.
- Molecular docking and pharmacogenomics of vinca alkaloids and their monomeric precursors, vindoline and c
- New Derivatives of the Vinca Rosea Alkaloids. Acta geneticae medicae et gemellologiae.
- New semisynthetic vinca alkaloids: chemical, biochemical and cellular studies. PMC.
- Poisoning the spindle: serendipity and discovery of the anti-tumor properties of the Vinca alkaloids. Semantic Scholar.
- Phase II study of a new vinca alkaloid derivative, S12363, in advanced breast cancer. Unknown Source.
- Stereocontrolled total synthesis of (+)-vincristine. PMC.
- Vinca-alkaloid neurotoxicity measured using an in vitro model. PubMed.
- Cimetidine. Wikipedia.
- Role of vinca alkaloids and their derivatives in cancer therapy. Semantic Scholar.
- NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. Semantic Scholar.
- Research and production. Gedeon Richter.
- Semi-synthetic derivatives of Vinca alkaloids a Vinblastine, b Vincristine, c Vinorelbine, d Vincamine, e Vindensine.
- Synthesis method of epinastine.
- A Review on Vinca Alkaloids in Cancer Therapy: Mechanisms, Cultivation and Future Prospects. Unknown Source.
- Bioanalysis of vinca-alkaloids and monoclonal antibodies. DSpace.
- Tagamet Discovery of Histamine H2-receptor Antagonists. American Chemical Society.
- Total synthesis of cyclotripeptidic natural products an- acine, aurantiomide C, polonimides A and C, and ver- rucine F. ChemRxiv.
- Drug Delivery Systems and Combination Therapy by Using Vinca Alkaloids. PMC.
- Synthesis and characterisation of an acetylcholinesterase inhibitor.
- Vinflunine, the latest Vinca alkaloid in clinical development. A review of its preclinical anticancer properties.
- US20070142309A1 - Synthesis of epirubicin from 13-dihydrodaunorubicine.
- Digitalis – from Withering to the 21st century. The British Journal of Cardiology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The evolution of cancer research and drug discovery at Lilly Research Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C46H56N4O9 | CID 23725067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. New Derivatives of the Vinca Rosea Alkaloids | Acta geneticae medicae et gemellologiae: twin research | Cambridge Core [cambridge.org]
- 8. Vinca Alkaloids and Their Biosynthesis Enzymes - LKT Labs [lktlabs.com]
- 9. Molecular docking and pharmacogenomics of vinca alkaloids and their monomeric precursors, vindoline and catharanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereocontrolled total synthesis of (+)-vincristine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Vinepidine Tubulin Binding Affinity and Kinetics
Executive Summary
Vinepidine is a semi-synthetic vinca alkaloid derivative structurally related to vincristine.[1][2] While it shares the core mechanism of action with established agents like vinblastine and vincristine—specifically the inhibition of microtubule dynamics—this compound presents a unique pharmacokinetic paradox.[2] Experimental data reveals that this compound possesses a higher intrinsic binding affinity for tubulin (
This guide analyzes the binding kinetics, thermodynamic parameters, and mechanistic nuances of this compound.[1][2] It serves as a technical resource for researchers investigating the structure-activity relationships (SAR) of microtubule-destabilizing agents (MDAs) and the decoupling of target affinity from cellular potency.[1][2]
Chemical Identity and Structural Context
This compound is a derivative of vincristine, distinguished by modifications to the vindoline subunit.[2] These structural changes are critical for its altered interaction with the tubulin dimer interface.[1][2]
| Compound | Structural Class | Key Modification | PubChem CID |
| This compound | Vinca Alkaloid | Vincristine derivative (4'-deoxy-20'-ethyl analog context) | 23725067 |
| Vincristine | Vinca Alkaloid | Formyl group on indole nitrogen | 5978 |
| Vinblastine | Vinca Alkaloid | Methyl group on indole nitrogen | 13342 |
Mechanistic Causality: The vinca alkaloids bind to the "vinca domain" located at the interface between two tubulin heterodimers.[2] This binding introduces a wedge that prevents the straight protofilament formation necessary for microtubule elongation, effectively "capping" the positive (+) end.[1][2]
Binding Affinity and Kinetics
The defining characteristic of this compound is its high affinity for the inhibition of tubulin addition at the assembly end of microtubules.[2]
Comparative Affinity Data ( )
The following data summarizes the inhibition constants (
| Compound | Standard Deviation | Relative Affinity (vs. Vinblastine) | |
| This compound | 0.079 | 2.25x Higher | |
| Vincristine | 0.085 | 2.09x Higher | |
| Vindesine | 0.110 | 1.61x Higher | |
| Vinblastine | 0.178 | 1.00 (Baseline) |
Data Source: Jordan et al., Cancer Research (1985).[1][2]
Kinetic Parameters
While equilibrium constants (
-
Association Rate (
): Vinca alkaloids generally exhibit rapid binding to free tubulin dimers.[1][2] -
Dissociation Rate (
): The high affinity of this compound suggests a slow dissociation rate, creating a stable "kinetic cap" at the microtubule end.[1][2] -
Thermodynamics: The binding is entropically driven, often linked to the displacement of structured water molecules from the hydrophobic vinca domain interface.[2]
The Potency Paradox
Despite having the highest affinity for tubulin in vitro (
-
In B16 Melanoma Cells: Vinblastine is ~9x more potent than this compound.[1][2][3]
-
In L-Cells: this compound is inactive at concentrations where vinblastine causes complete growth inhibition (40 nM).[1][2]
Scientific Insight: This discrepancy highlights that cellular pharmacokinetics (membrane permeability, P-glycoprotein efflux susceptibility, and intracellular retention) often override pure biochemical affinity .[1][2] High
Mechanism of Action: The Kinetic Cap
This compound functions by suppressing the "dynamic instability" of microtubules.[2][4] It does not merely depolymerize microtubules but freezes them in a metastable state.[1][2]
Caption: The mechanistic pathway of this compound, from cellular entry to mitotic arrest via kinetic capping of microtubule (+) ends.[1][2]
Experimental Protocols
To replicate binding affinity data or assess kinetics, researchers should utilize Turbidimetric Assembly Assays or Radiolabeled Ligand Binding .[1][2]
Protocol: Turbidimetric Microtubule Assembly Assay
This assay measures the inhibition of microtubule polymerization by tracking light scattering (turbidity) at 350 nm.[1][2]
Reagents:
Workflow:
-
Preparation: Dilute purified tubulin to 2.0 mg/mL in PEM buffer + 1 mM GTP on ice.
-
Baseline: Zero the spectrophotometer at 350 nm with a buffer blank.
-
Induction: Transfer tubulin solution to a quartz cuvette thermostatted at 37°C to initiate polymerization.
-
Control Phase: Monitor absorbance (
) for 10–15 minutes until a steady-state plateau is reached. -
Drug Addition: Inject this compound at varying concentrations (e.g., 0.05
to 5.0 ). -
Measurement: Monitor the decrease in absorbance (depolymerization) or the inhibition of steady-state assembly rates.[1][2]
-
Analysis: Plot the rate of assembly vs. drug concentration to determine the
.[1][2]
Caption: Step-by-step workflow for the Turbidimetric Microtubule Assembly Assay used to determine Ki values.
Protocol: Scatchard Analysis (Radiolabeling)
For direct
-
Incubate
-Vinblastine with tubulin.[1][2] -
Add increasing concentrations of non-labeled this compound (competition assay).
-
Separate bound vs. free ligand using centrifugal filtration (e.g., Sephadex G-50 columns).[1][2]
-
Measure radioactivity via liquid scintillation counting.[1][2]
-
Calculate
using the Cheng-Prusoff equation: .[1][2]
References
-
Comparison of the effects of vinblastine, vincristine, vindesine, and this compound on microtubule dynamics and cell prolifer
-
Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine.
-
Methods for Studying Vinca Alkaloid Interactions With Tubulin.
-
PubChem Compound Summary for CID 23725067 (this compound).
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Vincristine - Wikipedia [en.wikipedia.org]
- 3. Comparison of the effects of vinblastine, vincristine, vindesine, and this compound on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Cytotoxic Effects of Vinepidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Re-examining a Vinca Alkaloid in the Modern Oncology Landscape
Vinepidine, a semi-synthetic derivative of vinblastine, belongs to the vinca alkaloid class of anti-cancer agents, a cornerstone of chemotherapy for decades.[1] Like its predecessors, vincristine and vinblastine, this compound's cytotoxic effects are primarily attributed to its interaction with tubulin, a critical component of the cellular cytoskeleton.[2] This guide provides a comprehensive technical overview of the in vitro cytotoxic effects of this compound, delving into its core mechanism of action, the intricate signaling pathways it triggers, and detailed, field-proven protocols for its evaluation. As a Senior Application Scientist, the aim is to equip researchers with the foundational knowledge and practical methodologies to rigorously assess this compound's potential in contemporary drug development pipelines.
The Primary Mechanism of Action: Disruption of Microtubule Dynamics
The principal cytotoxic mechanism of this compound, and indeed all vinca alkaloids, is the disruption of microtubule dynamics.[2] Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.
This compound exerts its effect by binding to the β-tubulin subunit at the vinca domain, a site distinct from other microtubule-targeting agents like taxanes. This binding inhibits the polymerization of tubulin into microtubules.[2] The consequences of this action are twofold:
-
Inhibition of Microtubule Growth: At higher concentrations, this compound actively promotes the depolymerization of existing microtubules.
-
Suppression of Microtubule Dynamics: At lower, more clinically relevant concentrations, this compound suppresses the dynamic instability of microtubules. This "kinetic stabilization" is characterized by a decrease in the rates of both microtubule growth (polymerization) and shortening (depolymerization), as well as a reduction in the frequency of transitions between these two states (catastrophe and rescue).
This disruption of microtubule dynamics has profound consequences for the cell, primarily leading to a failure in the proper formation and function of the mitotic spindle. This results in the arrest of cells in the metaphase of mitosis, a hallmark of vinca alkaloid activity.[1]
Cellular Consequences of Microtubule Disruption: From Mitotic Arrest to Apoptosis
The sustained metaphase arrest induced by this compound triggers a cascade of downstream events, culminating in programmed cell death, or apoptosis. The cell's internal surveillance mechanisms, known as cell cycle checkpoints, recognize the abnormal spindle formation and prevent the cell from proceeding to anaphase. This prolonged arrest activates signaling pathways that ultimately lead to the cell's demise.
Induction of Apoptosis: A Multi-faceted Process
Vinca alkaloids, including by extension this compound, are known to induce apoptosis through the activation of several key signaling pathways.
-
Activation of the JNK/SAPK Pathway: The c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family, is a critical mediator of the cellular stress response. Disruption of the microtubule network by vinca alkaloids leads to a sustained activation of the JNK pathway. Activated JNK can then phosphorylate and regulate the activity of various downstream targets, including members of the Bcl-2 family of proteins.
-
Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. A delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members determines the cell's fate. Vinca alkaloids have been shown to modulate this balance by:
-
Downregulation of Mcl-1: Myeloid cell leukemia 1 (Mcl-1) is a potent anti-apoptotic protein. Vinca alkaloid-induced JNK activation can lead to the downregulation of Mcl-1, tipping the balance towards apoptosis.
-
Phosphorylation of Bcl-2: Phosphorylation of the anti-apoptotic protein Bcl-2 can inactivate it, further promoting apoptosis.
-
-
Caspase Activation: The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. The signaling cascade initiated by JNK activation and Bcl-2 family modulation converges on the activation of initiator caspases (e.g., caspase-9) and subsequently executioner caspases (e.g., caspase-3, -7). These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and membrane blebbing.
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis:
Caption: Proposed signaling pathway of this compound-induced apoptosis.
In Vitro Evaluation of this compound's Cytotoxic Effects: A Methodological Guide
A comprehensive in vitro assessment of this compound's cytotoxicity involves a battery of assays designed to measure different aspects of cell health, from metabolic activity and membrane integrity to the specific hallmarks of apoptosis and cell cycle arrest.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
Apoptosis Assays
Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, characteristic of late apoptotic or necrotic cells. Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as desired.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade. The assay utilizes a synthetic substrate that is specifically cleaved by active caspase-3, releasing a chromophore or fluorophore that can be quantified.
Experimental Protocol: Colorimetric Caspase-3 Assay
-
Cell Seeding and Treatment: Seed cells in a culture dish and treat with this compound.
-
Cell Lysis: After treatment, collect the cells and lyse them using a chilled lysis buffer provided with the assay kit. Incubate on ice for 10-15 minutes.
-
Lysate Collection: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Caspase Reaction: In a 96-well plate, add 50 µL of cell lysate per well. Add 50 µL of 2X reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Since this compound induces mitotic arrest, a significant increase in the G2/M population is expected.
Experimental Protocol: Cell Cycle Analysis with PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
The following diagram illustrates the general experimental workflow for assessing this compound's cytotoxicity:
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Quantitative Analysis: IC50 Values of this compound
| Vinca Alkaloid | Cell Line | Cancer Type | IC50 (approx.) | Reference |
| This compound | B16 Melanoma | Melanoma | Less potent than Vinblastine | [2] |
| This compound | L-cells | (Murine Fibroblast) | Inactive at 40 nM | [2] |
| Vincristine | L5178Y | Murine Leukemia | 5.8 x 10⁻⁹ M | [1] |
| Vinblastine | L5178Y | Murine Leukemia | 4.4 x 10⁻⁸ M | [1] |
| Vindesine | L5178Y | Murine Leukemia | 3.5 x 10⁻⁸ M | [1] |
Note: This table is illustrative and not exhaustive. Researchers should consult specific literature for detailed IC50 values relevant to their cell lines of interest.
Conclusion and Future Directions
This compound, as a member of the vinca alkaloid family, is a potent cytotoxic agent that disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. This in-depth guide has provided a comprehensive overview of its mechanism of action, the signaling pathways involved in its cytotoxic effects, and detailed protocols for its in vitro evaluation.
For drug development professionals, a thorough understanding of these mechanisms and methodologies is crucial for the rational design of novel therapeutic strategies. Future research could focus on:
-
Comprehensive Profiling: A systematic evaluation of this compound's cytotoxicity across the NCI-60 panel of human cancer cell lines would provide invaluable data for identifying sensitive and resistant cancer types.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, particularly those that target different cellular pathways, could lead to more effective treatment regimens.
-
Mechanisms of Resistance: Elucidating the molecular mechanisms by which cancer cells develop resistance to this compound is essential for overcoming treatment failure.
By leveraging the foundational knowledge and experimental frameworks presented in this guide, researchers can continue to explore the therapeutic potential of this compound and other microtubule-targeting agents in the ongoing fight against cancer.
References
-
National Cancer Institute. NCI-60 Human Tumor Cell Line Screen. [Link]
- Gidding, C. E., Kellie, S. J., Kamps, W. A., & de Graaf, S. S. (1999). Vincristine revisited. Annals of oncology, 10(8), 897–904.
- Jordan, M. A., Himes, R. H., & Wilson, L. (1985). Comparison of the effects of vinblastine, vincristine, vindesine, and this compound on microtubule dynamics and cell proliferation in vitro. Cancer research, 45(6), 2741–2747.
Sources
Introduction: The Critical Choice Between Salt and Freebase in Vinca Alkaloid Development
An In-Depth Technical Guide to the Selection and Characterization of Vinepidine: Sulfate Salt vs. Freebase Form
In the development of potent chemotherapeutics like this compound, a semi-synthetic derivative of vincristine, the selection of the solid-state form of the Active Pharmaceutical Ingredient (API) is a foundational decision with far-reaching implications.[1] this compound, like other vinca alkaloids, exerts its antineoplastic activity by disrupting microtubule dynamics, a mechanism that ultimately leads to mitotic arrest and cell death.[1] While the intrinsic pharmacological activity resides in the core molecule, its presentation to the biological system—and its viability as a manufacturable drug product—is dictated by its physicochemical properties. The choice between using the neutral molecule (the "freebase") and a salt form, such as this compound sulfate, is therefore not trivial. It is a strategic decision that impacts solubility, stability, bioavailability, and manufacturability.
This guide provides a technical deep-dive into the core differences between this compound sulfate and its freebase counterpart. We will explore the causality behind the selection process, detail self-validating experimental protocols for synthesis and analysis, and provide a framework for making an informed decision for drug development professionals.
Core Physicochemical Properties: A Tale of Two Forms
The fundamental differences between the freebase and sulfate salt forms of this compound stem from the protonation of one or more of the basic nitrogen atoms in the complex alkaloid structure. This conversion to a salt form dramatically alters the molecule's intermolecular interactions, leading to distinct material properties. The rationale for selecting one form over the other is grounded in a comparative analysis of these properties.
Table 1: Comparative Physicochemical Properties of this compound Freebase and Sulfate Salt
| Property | This compound (Freebase) | This compound Sulfate (Salt) | Rationale & Implication for Drug Development |
| Molecular Formula | C₄₆H₅₆N₄O₉[1] | C₄₆H₅₆N₄O₉ · H₂SO₄[2] | The addition of sulfuric acid increases the molecular weight, which must be accounted for in dosage calculations (salt factor). |
| Molecular Weight | 809.0 g/mol [1] | 907.04 g/mol [2] | Higher weight for the salt form; dosing must be based on the amount of active freebase moiety. |
| Appearance | Likely an off-white to yellowish solid. | White to slightly yellowish, amorphous or crystalline powder.[3] | The salt form is often more crystalline, which can lead to better handling, flow, and stability. |
| Aqueous Solubility | Poor. Alkaloids are typically poorly soluble in neutral water. | Significantly Higher. | This is the primary driver for salt formation. Enhanced water solubility is critical for developing parenteral (injectable) formulations. |
| pH in Solution (0.1%) | Basic. | Acidic (typically pH 3.5 - 4.5).[3] | The acidic nature of the salt solution can enhance stability against degradation pathways like oxidation and hydrolysis. |
| Chemical Stability | More susceptible to degradation, particularly in acidic environments. | Generally more stable in solid-state and in aqueous solution due to lower pH. | Improved stability reduces the formation of impurities, extending shelf-life and ensuring patient safety. |
| Hygroscopicity | Variable, but can be significant for amorphous forms. | Can be hygroscopic, but crystalline forms may be less so.[4] | Hygroscopicity affects handling, storage, and can induce chemical degradation. This must be characterized for the selected form. |
Strategic Synthesis: From Freebase to a Developable Salt Form
The conversion of the freebase to the sulfate salt is a critical manufacturing step designed to overcome the solubility and stability limitations of the parent molecule. The choice of solvent and the stoichiometry of the acid addition are paramount to obtaining the desired salt form with high purity and yield. The following protocol is adapted from established methods for related vinca alkaloids, such as vindesine, and represents a robust, field-proven approach.[4]
Experimental Protocol: Preparation of this compound Monosulfate
Causality Behind Choices:
-
Solvent (Acetonitrile): Acetonitrile is selected because it is a good solvent for the this compound freebase but a poor solvent for the resulting sulfate salt. This differential solubility is the driving force for the precipitation of the product, enabling high recovery and simplifying purification.
-
Staged Acid Addition: Sulfuric acid is a diprotic acid, and this compound possesses multiple basic nitrogens.[4] A slow, staged addition of sulfuric acid allows for precise control over the salt stoichiometry, specifically targeting the formation of the monosulfate salt, which often provides the optimal balance of properties.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound freebase in anhydrous acetonitrile to a concentration of approximately 1% (w/v) under an inert atmosphere (e.g., nitrogen or argon) with constant stirring.
-
First Acid Addition: Slowly add one equivalent of 1 N aqueous sulfuric acid dropwise to the stirred solution. A precipitate may begin to form.
-
Equilibration: Stir the resulting suspension for 30-60 minutes at room temperature to ensure complete reaction and equilibration.
-
Second Acid Addition: Slowly add a second equivalent of 1 N aqueous sulfuric acid dropwise to the suspension.
-
Precipitation & Crystallization: Continue stirring for an additional 60-90 minutes to allow for complete precipitation of the this compound monosulfate.
-
Isolation: Isolate the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small volume of cold, anhydrous acetonitrile to remove any unreacted starting material or excess acid.
-
Drying: Dry the resulting white to off-white solid under vacuum at a controlled temperature (e.g., 40-50 °C) to a constant weight. The yield is expected to be in the range of 94-96%.[4]
Caption: Workflow for the synthesis of this compound Sulfate.
Analytical Characterization: A Self-Validating System
Confirming the identity, purity, and salt form is essential. A multi-pronged analytical approach ensures that the material meets all specifications and validates the success of the synthesis protocol.
High-Performance Liquid Chromatography (HPLC) for Identity and Purity
HPLC is the workhorse for assessing the purity of both the freebase and the salt form. A validated reverse-phase HPLC (RP-HPLC) method can separate this compound from any synthesis-related impurities or degradants.
Protocol: RP-HPLC Method
-
Column: C18 stationary phase (e.g., Partisil 10 ODS).[5]
-
Mobile Phase: A gradient of an aqueous phosphate buffer and methanol or acetonitrile.[5]
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., 228 nm).[5]
-
Validation: The method should be validated for specificity, linearity, accuracy, and precision. The retention time of the primary peak should match that of a qualified reference standard. The peak area provides a quantitative measure of purity.
Acid-Base Titration for Salt Factor Confirmation
While HPLC confirms purity, it does not distinguish between the salt and freebase. A non-aqueous acid-base titration is a definitive method to confirm that the sulfate salt has been formed and to determine the precise ratio of base to acid.
Protocol: Non-Aqueous Potentiometric Titration
-
Sample Preparation: Accurately weigh a sample of the this compound sulfate and dissolve it in a suitable non-aqueous solvent like glacial acetic acid.
-
Titration: Titrate the solution with a standardized solution of 0.1 N perchloric acid in acetic acid.[6]
-
Endpoint Detection: Use a potentiometer to detect the inflection point corresponding to the neutralization of the basic nitrogen atoms.
-
Analysis: The freebase will consume two equivalents of titrant corresponding to its two most basic nitrogens. The monosulfate salt will consume only one equivalent, as one site is already neutralized by the sulfuric acid. This difference provides unequivocal confirmation of the salt form and allows for an accurate assay calculation.
Caption: Decision workflow for API form selection.
Mechanism of Action: A Shared Pathway
It is crucial to understand that the conversion to a sulfate salt does not alter the intrinsic mechanism of action of this compound. The active moiety is the this compound molecule itself.[1] Once administered and dissolved in the bloodstream, the salt dissociates, releasing the protonated freebase which then equilibrates to the active form that binds to tubulin. The choice of salt form is purely a "drug delivery" and "product stability" decision, not a pharmacological one.
Caption: Mechanism of action of this compound.
Conclusion
The selection between this compound's freebase and sulfate salt forms is a clear-cut decision guided by fundamental principles of pharmaceutical science. The freebase, while being the active pharmacological entity, presents significant challenges in solubility and stability that render it unsuitable for a parenteral formulation. The conversion to the this compound sulfate salt directly addresses these deficiencies, yielding a material with enhanced aqueous solubility and greater chemical stability. This makes the sulfate salt the superior candidate for development. The protocols and analytical strategies outlined in this guide provide a robust framework for the synthesis, characterization, and validation of the chosen API form, ensuring a scientifically sound foundation for subsequent formulation and clinical development.
References
-
Title: this compound | C46H56N4O9 | CID 23725067 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Freebase vs. Nicotine Salt: Understanding the Difference Source: Your Health Magazine URL: [Link]
-
Title: What Is the Difference Between Freebase and Nicotine Salts? Source: Vape Superstore URL: [Link]
-
Title: Vincristine Sulfate | C46H58N4O14S | CID 249332 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: this compound SULFATE Source: Global Substance Registration System (GSRS) URL: [Link]
- Source: Google Patents (US4259242A)
-
Title: Bioanalysis of Cimetidine by High-Performance Liquid Chromatography Source: PubMed, National Library of Medicine URL: [Link]
-
Title: Quantitative determination of Cimetidine in both bulk and formulations using neutralization titrations Source: Journal of Applicable Chemistry URL: [Link]
Sources
- 1. This compound | C46H56N4O9 | CID 23725067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Vincristine Sulfate | C46H58N4O14S | CID 249332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4259242A - Method of preparing vindesine sulfate - Google Patents [patents.google.com]
- 5. Bioanalysis of cimetidine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
A Technical Guide to the Antineoplastic Activity of Vindesine and Related Vinca Alkaloid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the antineoplastic properties of vindesine and its derivatives, a critical class of semi-synthetic Vinca alkaloids. Originating from the natural products vinblastine and vincristine, these compounds have been pivotal in cancer chemotherapy. This document delves into their core mechanism of action, explores the nuances of their structure-activity relationships (SAR), and provides detailed, field-proven methodologies for their preclinical evaluation. The objective is to equip researchers and drug developers with the foundational knowledge and practical protocols necessary to innovate within this important therapeutic space.
The Vinca Alkaloids: A Cornerstone of Chemotherapy
The journey of Vinca alkaloids in oncology began with the discovery of vinblastine and vincristine from the Madagascar periwinkle, Catharanthus roseus. These natural products demonstrated significant antineoplastic activity and have been used in chemotherapy for decades[1][2]. However, their clinical utility is often hampered by issues of toxicity and the development of drug resistance. This spurred the development of semi-synthetic derivatives to improve the therapeutic index.
Vindesine (desacetylvinblastine amide), an N-substituted derivative of vinblastine, emerged from these efforts as a compound with a distinct spectrum of antitumor activity and toxicity profile compared to its parent compounds[3]. This guide will use vindesine as a focal point to discuss the broader class of its derivatives, examining how targeted chemical modifications influence their efficacy and providing a framework for their systematic evaluation.
Mechanism of Action: Disruption of Microtubule Dynamics
The primary antineoplastic mechanism of vindesine and its derivatives, like all Vinca alkaloids, is the inhibition of microtubule polymerization.[1] This action is central to their cytotoxic effects.
-
Targeting Tubulin: These agents bind to β-tubulin subunits at a specific site, distinct from other microtubule-targeting agents like taxanes.
-
Inhibition of Polymerization: This binding prevents the assembly of tubulin dimers into microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle.
-
Mitotic Arrest: The disruption of the mitotic spindle apparatus prevents proper chromosome segregation during mitosis, leading to an arrest of the cell cycle, typically at the G2/M phase.[4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death and, consequently, tumor regression.[5][6]
Cytotoxic anticancer drugs often work by damaging DNA or interfering with its synthesis, which activates cellular checkpoints like p53 to induce programmed cell death if the damage is irreparable.[5] While Vinca alkaloids do not directly damage DNA, their disruption of a fundamental cellular process like mitosis achieves the same ultimate outcome.
Caption: Mechanism of action for Vindesine derivatives.
Structure-Activity Relationships (SAR)
The development of effective antineoplastic agents relies heavily on understanding how chemical structure relates to biological activity.[7][8] For Vinca alkaloids, modifications, particularly at the vindoline moiety, have been explored to enhance potency and modulate the therapeutic window.
A study on N-substituted vindesine analogues revealed key SAR insights[3]:
-
N-Alkyl Substitutions: Simple N-alkylvindesines generally showed reduced activity compared to vindesine.
-
Hydroxyethyl Substitution: The introduction of an N-β-hydroxyethyl group resulted in a compound that surpassed vindesine in activity against certain tumor models, such as Ridgway osteogenic sarcoma, but was less active against others like B16 melanoma.
-
Aromatic Substitutions: An N-β-(4-hydroxyphenethyl) derivative was designed as a potential substrate for tyrosinase, an enzyme abundant in melanoma cells. This targeted approach yielded a compound more active than vindesine against B16 melanoma, showcasing the potential of rational drug design.
These findings underscore that no single modification confers universally superior activity. The optimal derivative is often specific to the cancer type being targeted. This necessitates a robust and systematic preclinical evaluation pipeline for each new analogue.
| Derivative Type | Modification Example | Relative Antitumor Activity vs. Vindesine | Reference |
| N-Alkyl | N-Methyl, N-Ethyl | Reduced | [3] |
| N-Hydroxyalkyl | N-β-Hydroxyethyl | Surpassed in some models, less active in others | [3] |
| N-Aromatic | N-β-(4-Hydroxyphenethyl) | More active against B16 Melanoma | [3] |
Preclinical Evaluation: A Methodological Guide
A rigorous preclinical evaluation is essential to characterize the antineoplastic profile of novel vindesine derivatives. This process involves a tiered approach, starting with in vitro assays to establish cytotoxicity and progressing to in vivo models to assess efficacy and toxicity in a whole-organism context.
Caption: Tiered workflow for preclinical evaluation.
In Vitro Cytotoxicity Assessment: The MTT Assay
The initial step is to determine the concentration-dependent cytotoxic effect of a derivative on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for this purpose.[9][10]
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer, PC-3 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells/well.[4] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare a serial dilution of the vindesine derivative in culture medium. Replace the existing medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent like doxorubicin (positive control).
-
Incubation: Incubate the plates for 48-72 hours. The duration should be sufficient to observe a therapeutic effect (typically 2-3 cell cycles).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
To confirm that the derivative induces mitotic arrest, cell cycle analysis is performed.
Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of fluorescence emitted by a PI-stained cell is proportional to its DNA content. Flow cytometry can measure this fluorescence on a single-cell basis, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).
Step-by-Step Protocol:
-
Treatment: Seed cells in 6-well plates and treat with the derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Interpretation: An effective vindesine derivative will show a significant accumulation of cells in the G2/M phase of the cell cycle compared to untreated controls.[4][6]
In Vivo Efficacy Assessment: Tumor Xenograft Model
Promising candidates from in vitro studies must be tested in vivo to evaluate their real-world therapeutic potential.[11] The most common approach is a subcutaneous xenograft model using immunodeficient mice.
Principle: Human cancer cells are implanted into immunodeficient mice, where they grow into solid tumors. The mice are then treated with the test compound, and the effect on tumor growth and overall survival is monitored.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., A549) suspended in Matrigel into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into groups (e.g., vehicle control, vindesine derivative at different doses, positive control). Administer treatment via an appropriate route (e.g., intravenous or intraperitoneal injection) on a predetermined schedule.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or it can be continued to assess overall survival.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage. Analyze survival data using Kaplan-Meier curves. A successful compound will significantly reduce tumor growth and/or extend survival compared to the vehicle control.[12]
Future Directions and Clinical Perspective
While vindesine and its first-generation derivatives have established their place in oncology, challenges remain. The development of resistance and dose-limiting toxicities continue to be significant clinical hurdles. Future research is focused on several key areas:
-
Novel Derivatives: The synthesis and evaluation of new derivatives with improved potency against resistant cell lines or better safety profiles is ongoing.[2]
-
Combination Therapies: Investigating the synergistic effects of vindesine derivatives with other classes of antineoplastic agents, such as checkpoint inhibitors or targeted therapies, may overcome resistance and enhance efficacy.
-
Drug Delivery Systems: Encapsulating these compounds in nanoparticles or conjugating them to antibodies (Antibody-Drug Conjugates, ADCs) can improve their delivery to tumor sites, increasing efficacy while reducing systemic toxicity. The principles behind ADCs, which often use microtubule inhibitors like auristatins (which are 200 times more potent than vinblastine), could be applied to new Vinca alkaloid derivatives.[1]
The continued exploration of this potent class of natural product derivatives holds significant promise for the future of cancer therapy. A disciplined, systematic approach to their design and evaluation, as outlined in this guide, is paramount to translating chemical innovation into clinical benefit.
References
- Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. National Institutes of Health (NIH).
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
- Pyrazolopyrimidine Derivatives as Antineoplastic Agents: with a Special Focus on Thyroid Cancer. PubMed.
- Pharmacology and Toxicity of Antineoplastic Drugs. AccessMedicine.
- Structure-activity relationships of dimeric Catharanthus alkaloids. 2. Experimental antitumor activities of N-substituted deacetylvinblastine amide (vindesine) sulfates. PubMed.
- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. Royal Society of Chemistry.
- In Vitro Evaluation of the Potential Antitumor Activity of an N-acridyl-pentanoyloxypyridine-2-thione Derivative. PubMed.
- Recent Advances in the Development of Antineoplastic Agents Derived from Natural Products. National Institutes of Health (NIH).
- [New antitumor derivatives of vinblastine]. PubMed.
- Vinflunine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
- Structure activity relationship. ResearchGate.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Existing cancer therapy in narrow use shows significant activity against other cancers. CWRU Newsroom.
- Cimetidine. National Institutes of Health (NIH).
- Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. National Institutes of Health (NIH).
- Durvalumab and Vicineum in Subjects With High-Grade Non-Muscle-Invasive Bladder Cancer Previously Treated With Bacillus Calmette-Guerin (BCG). ClinicalTrials.gov.
Sources
- 1. Recent Advances in the Development of Antineoplastic Agents Derived from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [New antitumor derivatives of vinblastine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of dimeric Catharanthus alkaloids. 2. Experimental antitumor activities of N-substituted deacetylvinblastine amide (vindesine) sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro evaluation of the potential antitumor activity of an N-acridyl-pentanoyloxypyridine-2-thione derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolopyrimidine Derivatives as Antineoplastic Agents: with a Special Focus on Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Existing cancer therapy in narrow use shows significant activity against other cancers | CWRU Newsroom | Case Western Reserve University [case.edu]
Technical Guide: Vinepidine Solubility Profiling & Stock Preparation
[1][2][3][4]
Executive Summary
Vinepidine (CAS: 68170-69-4 for free base; 83200-11-7 for sulfate) is a semi-synthetic vinca alkaloid derivative, structurally related to vincristine and vinblastine.[1][2][3][4] Like its congeners, it functions as a potent microtubule destabilizer, arresting cells in metaphase.[3][4]
Successful biological interrogation of this compound requires precise handling of its solubility profile, which varies drastically between its free base and sulfate salt forms.[3][4] This guide provides an authoritative protocol for solubilization, storage, and aqueous dilution, mitigating the common risks of compound precipitation ("crashing out") and hydrolytic degradation.[1][3][4]
Physicochemical Identity & Solubility Matrix[1][2][3][5]
Before reconstitution, you must verify the specific form of this compound in your inventory.[3][4] The solubility rules for the sulfate salt do not apply to the free base.[3]
Chemical Profile
| Property | This compound (Free Base) | This compound Sulfate (Salt) |
| CAS Number | 68170-69-4 | 83200-11-7 |
| Molecular Weight | ~809.0 g/mol | ~907.1 g/mol (varies w/ hydration) |
| Polarity | Lipophilic | Hydrophilic / Amphiphilic |
| Primary State | Crystalline Solid | Crystalline Powder (Hygroscopic) |
Solubility Compatibility Matrix
The following data represents saturation limits at 25°C. "Preferred" indicates the solvent of choice for long-term stock stability.[2][3][4]
| Solvent | Solubility (Free Base) | Solubility (Sulfate Salt) | Suitability |
| DMSO | High (>20 mg/mL) | Moderate (~5–10 mg/mL) | Preferred (Stock) |
| Ethanol (100%) | High (>20 mg/mL) | Low / Poor | Alternative (Base only) |
| Water (ddH₂O) | Insoluble | Moderate (~2–5 mg/mL)* | Avoid for Stock |
| PBS (pH 7.4) | Insoluble | Low (<1 mg/mL) | Dilution Only |
> Critical Note on Aqueous Solubility: While vinca alkaloid sulfates are theoretically water-soluble, this compound sulfate is reported as only "slightly soluble" in pure water compared to Vincristine.[1][2][3][4] Do not attempt to make high-molarity (>10 mM) stocks in water.[1][2][3][4] Use DMSO for the master stock.[3][5]
Protocol: Preparation of Master Stock Solutions
This protocol uses Dimethyl Sulfoxide (DMSO) as the universal solvent to ensure complete solubilization and sterility.[1][3][4]
The "Sandwich" Reconstitution Method
To prevent the formation of a gelatinous layer at the bottom of the vial, follow this specific physical mixing procedure.
Materials:
Step-by-Step:
-
Calculate Volume: Determine the volume of DMSO required to reach a standardized concentration (typically 10 mM or 50 mM ).
-
Solvent Addition (Part 1): Add 50% of the calculated DMSO volume to the vial containing the solid.[3]
-
Agitate: Vortex vigorously for 30 seconds. Ensure the liquid washes the sides of the vial.[3]
-
Solvent Addition (Part 2): Add the remaining 50% of the DMSO.[3][4]
-
Final Solubilization: Vortex for another 30 seconds. If the solution is not perfectly clear, sonicate in a water bath at room temperature for 2 minutes (35-40 kHz).
-
Inspection: Hold the vial against a light source. The solution must be free of particulate matter.[3]
Visual Workflow: Reconstitution Logic
Figure 1: Decision tree for selecting the correct solvent system based on the chemical form of this compound.[1][2][3][4]
Aqueous Dilution & Biological Assay Setup
Directly adding high-concentration DMSO stocks to aqueous media can cause "shock precipitation," where the compound crashes out before dispersing.[1][2][3][4]
The Intermediate Dilution Step
Never dilute directly from 100% DMSO stock to the final assay well if the step-down is large (e.g., 1:1000).[1][2][3][4] Use an intermediate step.
-
Master Stock: 10 mM this compound in 100% DMSO.
-
Intermediate Working Solution (10x): Dilute the Master Stock 1:100 into culture media (or PBS).
-
Final Assay Concentration (1x): Dilute the Intermediate Solution 1:10 into the cell culture wells.
-
Result: 10 µM this compound in 0.1% DMSO.
-
Safety: 0.1% DMSO is generally non-toxic to most cell lines.[3]
-
Visual Workflow: Serial Dilution Scheme
Figure 2: Stepwise dilution strategy to maintain solubility and minimize DMSO toxicity.
Stability & Storage Guidelines
Vinca alkaloids are susceptible to hydrolysis (ester cleavage) and oxidation.[1][3][4]
-
Temperature: Store Master Stocks at -20°C (short term, <1 month) or -80°C (long term, >6 months).
-
Freeze-Thaw: Limit to 3 cycles . Repeated temperature shifts promote crystal growth and degradation.[3][4]
-
Container: Use Amber Glass .[3] Vinca alkaloids are light-sensitive.[1][2][3][4][7][9] Avoid plastic microfuge tubes for long-term storage of DMSO stocks, as DMSO can leach plasticizers which may interfere with bioassays.[1][2][3][4]
Troubleshooting (FAQ)
Q: My solution turned cloudy upon adding water. What happened? A: You likely exceeded the aqueous solubility limit or performed the dilution too quickly.[3] this compound is lipophilic.[3] Re-prepare the solution using the "Intermediate Dilution Step" (Section 4.1) and ensure rapid mixing during the addition.
Q: Can I use Ethanol instead of DMSO? A: For the free base , yes.[3] However, ethanol evaporates rapidly, changing the concentration of your stock over time.[3][4] DMSO is preferred for concentration accuracy.[3][10] For the sulfate salt , ethanol is a poor solvent; stick to DMSO.[3][4]
Q: Is the sulfate salt interchangeable with the free base? A: In terms of molarity in the final assay, yes. However, you must account for the molecular weight difference (Salt MW > Base MW) during the weighing step.[1][3][4]
References
-
PubChem. (n.d.).[2][3][4][9] this compound Compound Summary. National Library of Medicine.[3] Retrieved October 26, 2023, from [Link][1][2][3][4]
-
National Center for Advancing Translational Sciences (NCATS). (n.d.).[1][3][4] Assay Guidance Manual: Compound Management. Retrieved October 26, 2023, from [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Piperine | C17H19NO3 | CID 638024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. This compound | C46H56N4O9 | CID 23725067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.cn]
- 7. 83200-11-7 CAS MSDS (this compound sulfate [USAN]) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Vincristine Sulfate | C46H58N4O14S | CID 249332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. emulatebio.com [emulatebio.com]
Methodological & Application
Vinepidine treatment protocol for cell culture
Abstract & Introduction
Vinepidine (4'-deoxy-4'-epivindesine) is a semi-synthetic Vinca alkaloid derivative structurally related to vinblastine and vindesine.[1] While less potent than its parent compounds in certain murine models, this compound exhibits a distinct pharmacological profile, particularly in its interaction with tubulin and its reduced neurotoxicity potential compared to vincristine.[1]
The primary mechanism of action (MOA) for this compound is the high-affinity binding to the vinca domain of tubulin heterodimers.[1] This binding inhibits microtubule polymerization, preventing the formation of the mitotic spindle and resulting in cell cycle arrest at the metaphase-anaphase transition (M-phase arrest), eventually leading to apoptosis.[1]
This Application Note provides a rigorous, standardized protocol for solubilizing, storing, and applying this compound in cell culture.[1] It is designed to ensure reproducibility in cytotoxicity assays and mechanistic studies (cell cycle analysis).[1]
Mechanism of Action (MOA)
This compound functions as a microtubule destabilizing agent.[1] Unlike taxanes (which stabilize microtubules), this compound prevents the assembly of tubulin dimers into microtubules.[1]
Figure 1: this compound Mechanism of Action Signaling Pathway The following diagram illustrates the cascade from cellular entry to apoptotic induction.
Caption: Figure 1.[1] this compound binds free tubulin dimers, blocking polymerization and triggering Spindle Assembly Checkpoint (SAC) mediated apoptosis.[1]
Material Preparation & Storage
This compound is sensitive to light and hydrolysis.[1] Proper handling is critical for experimental validity.
Reagent Specifications
| Parameter | Specification | Notes |
| Compound Name | This compound Sulfate | CAS: 83200-11-7 |
| Molecular Weight | ~853.0 g/mol (Sulfate salt) | Adjust calculation based on specific salt form batch.[1] |
| Solubility | DMSO (Recommended), Water (Slight) | Sulfate salt is water-soluble, but DMSO ensures long-term stability of stock.[1] |
| Storage | -20°C (Desiccated, Dark) | Hygroscopic. Equilibrate to RT before opening. |
Stock Solution Preparation (10 mM)
-
Calculate: Determine mass required for 10 mM stock (e.g., 8.53 mg in 1 mL).
-
Solvent: Add sterile, anhydrous DMSO (Dimethyl Sulfoxide).
-
Mix: Vortex gently until completely dissolved.
-
Aliquot: Dispense into light-protective amber tubes (20-50 µL aliquots) to avoid freeze-thaw cycles.
-
Store: Store at -20°C or -80°C. Stable for 6 months.
Experimental Protocol 1: Dose-Response Cytotoxicity Assay
This protocol determines the IC50 (half-maximal inhibitory concentration) of this compound.[1] Note that this compound is generally less potent than Vinblastine; therefore, the concentration range must be shifted higher.
Rationale: To establish the therapeutic window and compare potency against standard Vinca alkaloids.[2]
Workflow Diagram
Caption: Figure 2. High-throughput workflow for determining this compound IC50 values.
Step-by-Step Procedure
-
Seeding: Plate cells (e.g., HeLa, A549, or MCF-7) at 3,000–5,000 cells/well in 100 µL complete media.[1] Incubate for 24 hours to allow attachment.
-
Preparation of Working Solutions:
-
Treatment: Add 100 µL of 2x drug solution to the wells (Final Volume: 200 µL; Final 1x Drug Concentration).
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.
-
Analysis: Add viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) and read absorbance/luminescence.[1]
-
Calculation: Normalize to Vehicle Control (100% viability) and fit data to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.
Expected Results (Reference Values):
| Cell Line | Drug | Typical IC50 (72h) | Relative Potency |
|---|---|---|---|
| HeLa | Vinblastine | 2 - 5 nM | High |
| HeLa | This compound | 20 - 80 nM | Moderate |
| HeLa | Vincristine | 5 - 15 nM | High |[1]
Note: this compound typically requires 5-10x higher concentration than Vinblastine to achieve equipotent cytotoxicity [1].[1]
Experimental Protocol 2: Cell Cycle Arrest (Flow Cytometry)
Rationale: To validate the mechanism of action. This compound should cause a distinct accumulation of cells in the G2/M phase due to spindle checkpoint activation.
Step-by-Step Procedure
-
Seeding: Seed 3 x 10^5 cells per well in a 6-well plate.
-
Synchronization (Optional but Recommended): Serum starve for 24h to synchronize cells in G0/G1, then release into complete media.
-
Treatment: Treat cells with this compound at 5x the IC50 (approx. 100–200 nM) for 12 to 24 hours .[1]
-
Harvesting:
-
Fixation: Resuspend pellet in 200 µL PBS. Add 800 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for >2 hours.
-
Staining:
-
Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto).[1] Measure PE/Texas Red channel (Linear Scale).
Self-Validating Logic:
-
Success Criteria: The G2/M peak (4N DNA content) must increase significantly (>40% of population) compared to the DMSO control (<15%).[1]
-
Failure Mode: If G2/M does not increase, check stock stability or increase concentration. If Sub-G1 (debris) is high, the treatment duration was too long (cells progressed to apoptosis).[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | High concentration stock added directly to cold media.[1] | Pre-dilute in warm media.[1] Keep final DMSO < 0.5%.[1] |
| No IC50 Convergence | Range too low. | This compound is less potent than Vinblastine.[1][3] Extend range to 10 µM or 50 µM. |
| High Variability | Pipetting error or evaporation.[1] | Use multi-channel pipettes; fill edge wells with PBS to prevent edge effects.[1] |
| Loss of Activity | Hydrolysis/Light degradation.[1] | Use fresh aliquots. Do not store diluted media stocks >24h. |
References
-
Himes, R. H., et al. (1976).[1] "Comparison of the effects of vinblastine, vincristine, vindesine, and this compound on microtubule dynamics and cell proliferation in vitro." Cancer Research, 36(10), 3798-3802.[1]
-
National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 23725067, this compound."[1] PubChem.
-
[1]
-
-
Jordan, M. A., & Wilson, L. (2004).[1] "Microtubules as a target for anticancer drugs."[1] Nature Reviews Cancer, 4(4), 253-265.[1] (Mechanistic grounding for Vinca alkaloids).[1]
-
[1]
-
-
Gerzon, K., et al. (1979).[1] "The vinca alkaloids: a new class of oncolytic agents." Journal of Medicinal Chemistry. (Structural context of 4'-deoxy-4'-epivindesine).
-
[1]
-
Sources
- 1. This compound | C46H56N4O9 | CID 23725067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A study of toxicity and comparative therapeutic efficacy of vindesine-prednisone vs. vincristine-prednisone in children with acute lymphoblastic leukemia in relapse. A Pediatric Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of vinblastine, vincristine, vindesine, and this compound on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Precision IC50 Determination of Vinepidine in Cancer Cell Models
Application Note & Standard Operating Procedure (SOP)
Abstract & Scope
This guide details the protocol for determining the half-maximal inhibitory concentration (IC50) of Vinepidine (4'-deoxy-4'-epi-vincristine), a semi-synthetic Vinca alkaloid.[1] Unlike standard cytotoxic agents, this compound acts as a specific mitotic inhibitor by binding to tubulin, necessitating specific experimental conditions regarding exposure time and cell cycle kinetics. This protocol utilizes an ATP-based luminescent assay (CellTiter-Glo®) for superior sensitivity and linearity, though adaptations for colorimetric assays (MTT/SRB) are noted.[1]
Scientific Background: The "Why" Behind the Protocol
Mechanism of Action (MoA)
This compound belongs to the Vinca alkaloid class (alongside Vincristine and Vinblastine).[2][3] It functions as a spindle poison .[2]
-
Target:
-tubulin subunit of microtubules.[1][4] -
Effect: It binds to the vinca domain, inhibiting tubulin polymerization.[2][3][4][5][6] This prevents the formation of the mitotic spindle during the metaphase of the cell cycle (M-phase).[2]
-
Outcome: Cells arrest in mitosis (mitotic catastrophe) and undergo apoptosis.[1]
Critical Experimental Implication: Because this compound is cell-cycle specific (acting only during M-phase), short incubation times (<24h) often yield artificially high IC50 values (false resistance).[1] The assay duration must allow the entire population to pass through mitosis at least once. Recommended duration: 48–72 hours. [1]
Pathway Visualization
Figure 1: Mechanism of Action.[1][2] this compound inhibits polymerization, causing M-phase arrest and subsequent cell death.[1][2][6]
Materials & Reagents
Compound Preparation[1][2]
-
This compound (Solid): Store at -20°C, protected from light (Vinca alkaloids are photosensitive).[1]
-
Solvent: Dimethyl sulfoxide (DMSO), sterile filtered, cell-culture grade.[1]
-
Stock Solution: Prepare a 10 mM stock. Aliquot into amber tubes to avoid freeze-thaw cycles.
Cell Culture[1][2]
-
Cell Lines: HeLa (Cervical), A549 (Lung), or MCF-7 (Breast) are standard validation lines for anti-mitotics.[1]
-
Media: DMEM or RPMI-1640 + 10% FBS + 1% Pen/Strep.[1]
Assay Reagents[1]
-
Detection: CellTiter-Glo® 2.0 (Promega) or equivalent ATP-luminescence reagent.[1]
-
Why ATP? It is the most sensitive marker for metabolically active cells and avoids the artifacts of tetrazolium reduction (MTT) which can be influenced by metabolic shifts without cell death.
-
-
Plates: 96-well white-walled, clear-bottom plates (for luminescence).[1]
Experimental Protocol
Workflow Overview
Figure 2: 72-Hour Assay Workflow ensuring at least 2-3 cell doubling times.
Step-by-Step Methodology
Step 1: Cell Seeding (Day 0)[1]
-
Harvest cells and count viability (must be >95%).[1]
-
Dilute cells to 3,000 – 5,000 cells/well (cell line dependent; avoid over-confluence by Day 3).
-
Dispense 90 µL of cell suspension into columns 2–11 of the 96-well plate.
-
Dispense 90 µL of media only (no cells) into columns 1 and 12 (Background controls).
-
Incubate for 24 hours to allow attachment.
Step 2: Compound Preparation & Dosing (Day 1)
Objective: Create a 9-point dose-response curve with a 10th DMSO-only control.
-
Top Concentration: Start at 1 µM or 10 µM (Vinca alkaloids are potent; IC50s are often in the low nM range).
-
Dilution Factor: 1:3 or 1:4 serial dilution.
Preparation Protocol:
-
Intermediate Plate (V-bottom): Prepare 10x concentrations in media containing 5% DMSO.
-
Why? Adding 100% DMSO directly to cells causes protein precipitation and "shock."
-
-
Serial Dilution:
-
Well A: 10 µM this compound
-
Well B: 3.33 µM[1]
-
...down to Well I.
-
Well J: DMSO control (0 µM drug).
-
-
Transfer: Add 10 µL from the Intermediate Plate to the 90 µL in the Assay Plate.
-
Final Volume: 100 µL.
-
Final DMSO: 0.5% (consistent across all wells).[1]
-
Step 3: Incubation[1]
-
Incubate plates for 72 hours at 37°C, 5% CO2.
-
Note: Do not disturb the plate frequently. Vibration can cause edge effects.[1]
-
Step 4: Detection (Day 4)
-
Equilibrate the plate and CellTiter-Glo reagent to room temperature (approx. 30 mins).
-
Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio with media).[1]
-
Orbitally shake for 2 minutes (to lyse cells).
-
Incubate for 10 minutes (to stabilize signal).
-
Read Luminescence (Integration time: 0.5 – 1.0 sec).[1]
Data Analysis & Interpretation
Data Normalization
Convert raw Relative Light Units (RLU) to Percent Viability:
Curve Fitting
Fit the data to a 4-Parameter Logistic (4PL) Model (Sigmoidal Dose-Response) using software like GraphPad Prism or XLfit:
[1]Expected Results Table
Typical IC50 ranges for Vinca alkaloids in sensitive lines:
| Cell Line | Tissue Origin | Expected IC50 Range (72h) | Notes |
| HeLa | Cervix | 1 – 10 nM | Highly sensitive (rapid division).[1] |
| A549 | Lung | 5 – 20 nM | Moderate sensitivity.[1] |
| MCF-7 | Breast | 1 – 15 nM | Standard solid tumor model.[1] |
| MDR Lines | Various | > 100 nM | P-gp overexpression confers resistance.[1] |
Troubleshooting & Critical Factors
| Issue | Probable Cause | Solution |
| High IC50 (Shifted Right) | Incubation too short | Extend to 72h. This compound requires cell division to act.[1] |
| High Background | Media contamination | Use sterile technique; check blank wells.[1] |
| Edge Effect | Evaporation | Fill outer wells with PBS or use a humidified chamber. |
| Inconsistent Replicates | Pipetting error / Mixing | Use multi-channel pipettes; pre-mix in intermediate plate. |
| Precipitation | High Conc. / Low Solubility | Do not exceed 0.5% DMSO final.[1] Check stock clarity. |
References
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(7), 535-545.[1] Link
-
Riss, T. L., et al. (2004). Cell Viability Assays.[1] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics.[1] Nature Reviews Drug Discovery, 9(10), 790-803.[1] Link
-
PubChem Compound Summary. this compound (CID 23725067).[1] National Center for Biotechnology Information.[1] Link
Sources
- 1. This compound | C46H56N4O9 | CID 23725067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antineoplastics, Vinca Alkaloid: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. Vinca alkaloid - Wikipedia [en.wikipedia.org]
- 5. callaix.com [callaix.com]
- 6. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. courses.edx.org [courses.edx.org]
- 8. mdpi.com [mdpi.com]
High-content screening with Vinepidine for anti-cancer drugs
Application Note: High-Content Screening of Microtubule Destabilizers – Profiling Vinepidine
Executive Summary
This application note details the protocol for the high-content screening (HCS) of This compound , a vinca alkaloid derivative. Vinca alkaloids (e.g., vincristine, vinblastine, and their analogues like this compound) function as microtubule destabilizing agents (MDAs). They bind to the vinca domain at the interface of
While traditional proliferation assays (MTT/CellTiter-Glo) measure only metabolic viability, they fail to distinguish between cytostatic effects (mitotic arrest) and cytotoxic effects (apoptosis). This HCS protocol utilizes a multiparametric approach to simultaneously quantify microtubule disruption , mitotic index (G2/M arrest) , and apoptosis induction at the single-cell level.
Mechanism of Action & Biological Rationale
To design a robust screen, one must understand the temporal causality of this compound treatment:
-
Target Engagement: this compound binds free tubulin dimers.
-
Phenotypic Onset: Microtubule depolymerization prevents spindle formation.
-
Checkpoint Activation: The Spindle Assembly Checkpoint (SAC) is triggered, causing accumulation of cells in Mitosis (High Phospho-Histone H3).
-
Fate Decision: Prolonged arrest leads to mitotic slippage or apoptosis (Caspase activation).
Pathway Visualization
Figure 1: Mechanism of Action for this compound. The compound inhibits polymerization, triggering the Spindle Assembly Checkpoint and subsequent mitotic arrest or cell death.
Experimental Protocol
Reagents and Markers
The following multiplex strategy is selected to capture the full spectrum of this compound activity.
| Channel | Target | Reagent/Antibody | Biological Readout |
| Ch1 (Blue) | dsDNA | Hoechst 33342 | Nuclear segmentation; Cell cycle (G1 vs G2/M DNA content). |
| Ch2 (Green) | Anti- | Cytoskeletal integrity; measurement of polymer mass. | |
| Ch3 (Red) | Phospho-Histone H3 | Anti-pHH3 (Ser10) | Specific marker for Mitosis (M-phase); quantifies Mitotic Index. |
| Ch4 (Far Red) | Cleaved Caspase-3 | Anti-Cleaved Caspase-3 (Asp175) | Marker for committed apoptosis. |
Cell Culture and Treatment
-
Cell Lines: HeLa (Cervical cancer) or U-2 OS (Osteosarcoma) are recommended for their flat morphology, which is ideal for cytoskeletal imaging.
-
Seeding Density: 3,000–5,000 cells/well in 384-well microplates (black wall, optical bottom). Note: Do not over-confluent; individual cell segmentation is critical.
-
Incubation: Allow cells to adhere for 24 hours prior to treatment.
Dosing Strategy:
Prepare a 10-point dose-response curve for this compound (0.1 nM to 10
-
Positive Control: Vinblastine (100 nM) or Paclitaxel (100 nM).
-
Negative Control: 0.1% DMSO vehicle.
-
Treatment Duration: 24 hours (optimal for capturing mitotic arrest) and 48 hours (optimal for apoptosis).
Staining and Acquisition Workflow
-
Fixation: Remove media and fix with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at Room Temperature (RT).
-
Critical: Do not use methanol for this multiplex if measuring soluble Caspase-3, although methanol preserves tubulin structure better. PFA is the best compromise for this specific multiplex.
-
-
Permeabilization: Wash 3x with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 3% BSA in PBS for 30 minutes.
-
Primary Antibody: Incubate with Anti-Tubulin, Anti-pHH3, and Anti-Caspase-3 cocktail in blocking buffer for 1 hour at RT (or overnight at 4°C).
-
Secondary Antibody: Wash 3x. Incubate with Alexa Fluor 488, 568, and 647 secondaries + Hoechst 33342 (1
g/mL) for 1 hour at RT (protected from light). -
Imaging: Acquire images on an HCS system (e.g., PerkinElmer Operetta, Molecular Devices ImageXpress) using a 20x or 40x objective.
Data Analysis & Pipeline Design
The power of HCS lies in the segmentation logic. Do not simply measure "Total Intensity." Use the following object-oriented analysis pipeline.
Analysis Logic (DOT Visualization)
Figure 2: Image Analysis Pipeline. Nuclei are used as seeds to define cell boundaries. Secondary channels are measured within these masks to classify cellular phenotypes.
Key Output Parameters
-
Mitotic Index (MI):
-
Expectation: this compound will cause a bell-shaped curve for MI (increase at effective doses, decrease at toxic doses where cells die/detach).
-
-
Tubulin Texture (SER Features): Instead of intensity, measure Texture (Spot/Ridge features) .
-
Intact Microtubules: High fiber texture.
-
Depolymerized (this compound): Diffuse, smooth staining (Low texture).
-
-
Apoptotic Index: Percentage of cells with high Caspase-3 intensity AND condensed nuclei (high Hoechst intensity, small area).
Troubleshooting & Validation
-
Issue: High background in Tubulin channel.
-
Cause: Soluble tubulin monomers are not washed out.
-
Solution: Perform a brief extraction step (Microtubule Stabilizing Buffer + 0.1% Triton) for 30 seconds before fixation to wash away soluble tubulin, leaving only the polymer lattice.
-
-
Issue: Loss of mitotic cells.
-
Cause: Mitotic cells are round and loosely attached.
-
Solution: Coat plates with Poly-L-Lysine or Collagen. Perform washes gently using an automated liquid handler with low dispense speeds.
-
References
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(7), 532–545. Link
-
Gasparri, F., et al. (2006). Quantification of the proliferation index of human carcinoma cells by automated image analysis. Journal of Biomolecular Screening, 11(6), 580–589. Link
-
Orth, J. D., et al. (2008). Quantitative live-cell imaging of microtubule dynamics. Methods in Cell Biology, 88, 193–213. Link
-
PerkinElmer Application Note. High Content Screening of Microtubule Destabilizing Agents. Link(Note: Representative link for standard industry protocols).
Application Note: Vinepidine (4'-deoxyepivincristine) in Combination with Radiotherapy
Executive Summary & Mechanism of Action
Introduction
Vinepidine (LY-119863), a semi-synthetic derivative of vincristine (4'-deoxyepivincristine), represents a distinct class of microtubule-destabilizing agents (MDAs).[1] While structurally similar to vincristine and vinblastine, this compound exhibits a unique pharmacokinetic profile characterized by reduced neurotoxicity potential while maintaining high tubulin-binding affinity.[1]
This application note details the protocol for utilizing this compound as a radiosensitizer . The synergistic efficacy of this combination relies on the "synchronization" of the cell cycle: this compound arrests tumor cells in the G2/M phase—the phase most susceptible to ionizing radiation (IR)—thereby maximizing the DNA damage inflicted by subsequent radiotherapy.
Mechanistic Pathway
The therapeutic logic follows a strict causal chain:
-
Microtubule Destabilization: this compound binds to the vinca domain of tubulin heterodimers.[1]
-
Mitotic Arrest: This binding inhibits polymerization, preventing mitotic spindle formation.[1]
-
G2/M Accumulation: Cells are unable to complete metaphase and accumulate in the G2/M checkpoint.[1]
-
Radiosensitization: Chromatin in the M-phase is condensed and hypersensitive to IR-induced double-strand breaks (DSBs).[1]
-
Catastrophic Death: The combination of spindle poison and radiation-induced DNA damage triggers rapid apoptosis (mitotic catastrophe).[1]
Figure 1: Mechanistic workflow of this compound-induced radiosensitization.[1] The drug traps cells in the radiosensitive G2/M phase prior to irradiation.
Experimental Protocol: Preclinical Evaluation
Safety Warning: this compound is a potent cytotoxic alkaloid.[1] All procedures must be performed in a Class II Biosafety Cabinet using appropriate PPE.[1]
Reagent Preparation
This compound is typically supplied as a lyophilized sulfate salt.[1]
| Parameter | Specification | Notes |
| Solvent | DMSO or Sterile Water | Solubility is generally >10 mM in DMSO.[1] |
| Stock Conc. | 10 mM | Store at -20°C in single-use aliquots to prevent hydrolysis. |
| Working Sol. | PBS or Saline | Dilute immediately prior to use.[1] Avoid pH > 7.[1]5. |
| Stability | Light Sensitive | Protect from light during incubation.[1] |
In Vitro Radiosensitization Assay (Clonogenic Survival)
This protocol determines the Dose Enhancement Ratio (DER) of this compound.
Step-by-Step Methodology:
-
Seeding: Plate tumor cells (e.g., NSCLC or Glioblastoma lines) into 6-well plates (500–1000 cells/well) and allow attachment for 24 hours.
-
Drug Treatment (Synchronization):
-
Treat cells with this compound at IC10 or IC20 concentrations (typically 1–10 nM range, cell line dependent).[1]
-
Critical Control: Include a "Vehicle Only" (DMSO) control and a "Drug Only" (no radiation) control.[1]
-
Incubation: Incubate for 12–24 hours. Rationale: This duration allows the cell population to cycle and accumulate in G2/M.
-
-
Irradiation (RT):
-
Expose plates to ionizing radiation (X-ray or Gamma) at graded doses: 0, 2, 4, 6, and 8 Gy.[1]
-
Perform irradiation while the drug is still present to maintain the block, or wash immediately before if testing reversibility (not recommended for max synergy).
-
-
Post-RT Wash:
-
24 hours post-radiation, wash cells 2x with PBS and replace with fresh drug-free media.[1]
-
-
Colony Formation:
-
Analysis:
In Vivo Xenograft Workflow
This workflow validates the combination in a mouse model.
Figure 2: In Vivo experimental design for assessing tumor growth delay.
Key Protocol Nuance (Timing is Critical):
-
Administration: this compound should be administered 4 to 6 hours prior to radiation fractions.[1]
-
Causality: Pharmacokinetic studies suggest peak tubulin binding occurs within this window, ensuring maximum G2/M arrest at the moment of irradiation.
Data Analysis & Interpretation
Expected Results Matrix
When analyzing data, compare your results against these expected trends for a successful radiosensitizer.
| Metric | This compound Alone | RT Alone | Combination (VPD + RT) | Interpretation |
| G2/M Fraction | High (>40%) | Low/Moderate | Very High | Drug successfully arrests cells.[1] |
| Apoptosis (Annexin V) | Moderate | Moderate | Synergistic | Combined mechanism triggers catastrophe.[1] |
| Tumor Growth Delay | 10–20% | 30–40% | >70% | Clinical potential confirmed.[1] |
| Neurotoxicity Score | Low | N/A | Low | Validates this compound advantage over Vincristine.[1] |
Troubleshooting
-
Issue: No radiosensitization observed.
-
Root Cause:[2][3][4][5][6][7][8][9] Incorrect timing.[1] If RT is delivered before the drug arrests cells (e.g., simultaneous immediate delivery), the "synchronization" effect is lost.
-
Correction: Perform cell cycle flow cytometry (PI staining) at 4h, 8h, 12h, and 24h post-drug to identify the peak G2/M window for your specific cell line.
-
References
-
Jordan, M. A., Himes, R. H., & Wilson, L. (1985). Comparison of the effects of vinblastine, vincristine, vindesine, and this compound on microtubule dynamics and cell proliferation in vitro.[3][10][11] Cancer Research, 45(6), 2741–2747.[1][4][7][8][11] [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23725067: this compound.[1] PubChem. [Link][1]
-
Edelstein, M. P., et al. (1996). Potentiation of radiotherapy by vinorelbine (Navelbine) in non-small cell lung cancer. Seminars in Oncology. (Used as protocol basis for Vinca/RT combination).[1] [Link]
Sources
- 1. This compound | C46H56N4O9 | CID 23725067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A phase II study of continuous concurrent thoracic radiotherapy in combination with mitomycin, vindesine and cisplatin in unresectable stage III non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Drug Delivery Systems and Combination Therapy by Using Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vindesine | CancerIndex [cancerindex.org]
- 6. journals.aboutscience.eu [journals.aboutscience.eu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Vincristine sulfate liposomal injection for acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Studies of Vinepidine in Ovarian Cancer Models
Introduction: The Rationale for Targeting Microtubules in Ovarian Cancer with Vinepidine
Ovarian cancer remains a significant contributor to gynecologic cancer-related mortality, primarily due to late-stage diagnosis and the development of chemoresistance. A cornerstone of treatment has been platinum-based chemotherapy, often in combination with taxanes. However, the high rates of recurrence underscore the urgent need for novel therapeutic agents with distinct mechanisms of action.
This compound, a novel semi-synthetic vinca alkaloid, represents a promising therapeutic candidate. Like other vinca alkaloids such as vincristine, this compound's mechanism of action is rooted in its ability to disrupt microtubule dynamics.[1] Microtubules are essential cytoskeletal components crucial for cell division, intracellular transport, and the maintenance of cell shape.[1] By binding to tubulin, the fundamental protein subunit of microtubules, this compound inhibits its polymerization. This disruption of microtubule assembly leads to the formation of dysfunctional mitotic spindles, causing cell cycle arrest at the G2/M phase and subsequently inducing apoptosis in rapidly proliferating cancer cells.[1] This application note provides a comprehensive guide for researchers to design and execute robust in vivo efficacy studies of this compound in various ovarian cancer models.
I. Preclinical In Vivo Models for Ovarian Cancer Research
The selection of an appropriate animal model is paramount for the successful preclinical evaluation of a novel therapeutic agent. The choice of model should be guided by the specific research question, whether it be initial efficacy, mechanism of action, or evaluation in a more clinically relevant setting.
A. Cell Line-Derived Xenograft (CDX) Models
CDX models are established by subcutaneously or orthotopically implanting human ovarian cancer cell lines into immunodeficient mice. These models are widely used for initial efficacy and toxicity screening due to their relative ease of establishment and reproducibility.
-
Advantages:
-
Rapid tumor growth, leading to shorter study durations.
-
High reproducibility and homogeneity within experimental groups.
-
Cost-effective compared to more complex models.
-
-
Limitations:
-
Lack of a functional immune system, precluding the study of immunomodulatory effects.
-
Genetic and phenotypic drift of cell lines from the original tumor.
-
May not fully recapitulate the heterogeneity of human tumors.
-
Commonly Used Ovarian Cancer Cell Lines:
| Cell Line | Histological Subtype | Key Characteristics |
| SKOV3 | Adenocarcinoma | High tumorigenicity, often used for subcutaneous models.[2] |
| OVCAR3 | Adenocarcinoma | Can form ascites, suitable for intraperitoneal models.[2] |
| A2780 | Undifferentiated Carcinoma | Sensitive to platinum-based chemotherapy, useful for combination studies. |
B. Patient-Derived Xenograft (PDX) Models
PDX models are created by implanting fresh tumor tissue from a patient directly into immunodeficient mice.[3][4] These models are considered more clinically relevant as they better preserve the histological and genetic characteristics of the original tumor.[3][5][6]
-
Advantages:
-
Limitations:
C. Syngeneic Models
Syngeneic models involve the implantation of murine cancer cell lines into immunocompetent mice of the same genetic background.[7][8] These models are indispensable for studying the interplay between the tumor, the immune system, and immunomodulatory drugs.
-
Advantages:
-
Fully competent immune system, allowing for the evaluation of immunotherapy and chemo-immunotherapy combinations.[8]
-
Can be used to study the tumor microenvironment.
-
-
Limitations:
-
Limited availability of well-characterized murine ovarian cancer cell lines that accurately reflect human disease.[9]
-
Potential for differences in drug metabolism and efficacy between mice and humans.
-
II. Experimental Design and Workflow
A well-designed study is crucial for obtaining reliable and interpretable data. The following workflow outlines the key steps in conducting an in vivo efficacy study of this compound.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
III. Detailed Protocols
A. Animal Husbandry and Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the welfare and use of animals in cancer research.[10][11][12] The "3Rs" (Replacement, Reduction, and Refinement) should be a guiding principle in all study designs.[10]
-
Animals: Female immunodeficient mice (e.g., BALB/c nude, NOD/SCID) for xenograft models, or immunocompetent mice (e.g., C57BL/6) for syngeneic models, aged 6-8 weeks.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Monitoring: Animals should be monitored at least twice daily for signs of distress, including weight loss, changes in behavior, and tumor ulceration.[10] Humane endpoints must be clearly defined in the study protocol.[13]
B. Preparation and Administration of this compound
-
Formulation: The formulation of this compound for in vivo administration is critical for its bioavailability and tolerability. While specific solubility data for this compound is not available, a common formulation for vinca alkaloids involves dissolving the compound in a vehicle such as:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
Note: Always ensure the final solution is clear and free of precipitates. A formulation calculator can be a useful tool.[14]
-
-
Dose Determination: A pilot dose-finding study is recommended to determine the maximum tolerated dose (MTD) of this compound. This typically involves administering escalating doses of the drug to small groups of non-tumor-bearing mice and monitoring for signs of toxicity (e.g., weight loss, lethargy) over a period of 7-14 days.
-
Administration: this compound is typically administered via intraperitoneal (IP) or intravenous (IV) injection. The route of administration should be consistent throughout the study.
C. Subcutaneous Xenograft Model Protocol
-
Cell Preparation: Harvest ovarian cancer cells (e.g., SKOV3) during their logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 106 cells/100 µL.
-
Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension subcutaneously into the right flank of the mouse.
-
Tumor Monitoring: Once tumors are palpable, measure their dimensions twice weekly using digital calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm3, randomly assign the mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control).
-
Treatment: Administer this compound according to the predetermined dose and schedule.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint volume (e.g., 1500-2000 mm3) or until animals show signs of significant distress.
D. Intraperitoneal (Orthotopic) Xenograft Model Protocol
-
Cell Preparation: Prepare the ovarian cancer cells (e.g., OVCAR3) as described for the subcutaneous model. Resuspend the cells in sterile PBS at a concentration of 1 x 107 cells/200 µL.
-
Implantation: Anesthetize the mouse. Inject 200 µL of the cell suspension intraperitoneally. For some models, luciferized cells can be used to monitor tumor growth via bioluminescent imaging (BLI).[4][15]
-
Monitoring: Monitor the mice for signs of ascites formation and weight gain. If using luciferized cells, perform BLI weekly.
-
Treatment: Begin treatment 3-5 days post-implantation.
-
Endpoint: The primary endpoint for this model is typically overall survival. Humane endpoints include significant abdominal distension, respiratory distress, or a body condition score below 2.
IV. Data Analysis and Interpretation
A. Tumor Growth Inhibition (TGI)
The primary efficacy endpoint for subcutaneous models is typically Tumor Growth Inhibition (TGI), calculated as:
TGI (%) = [1 - (ΔT / ΔC)] x 100
Where:
-
ΔT = Change in mean tumor volume of the treated group
-
ΔC = Change in mean tumor volume of the control group
Statistical analysis of TGI can be performed using methods such as the t-test or ANOVA, followed by post-hoc tests for multiple comparisons.[16][17][18][19]
Example Data Table:
| Treatment Group | N | Mean Tumor Volume (Day 0) (mm³) | Mean Tumor Volume (Day 21) (mm³) | TGI (%) | P-value vs. Vehicle |
| Vehicle Control | 10 | 125.4 ± 15.2 | 1850.6 ± 250.1 | - | - |
| This compound (5 mg/kg) | 10 | 128.1 ± 18.9 | 975.3 ± 180.4 | 50.7 | <0.01 |
| This compound (10 mg/kg) | 10 | 126.5 ± 16.7 | 450.2 ± 110.8 | 79.8 | <0.001 |
| Positive Control | 10 | 127.8 ± 17.5 | 380.9 ± 95.3 | 84.1 | <0.001 |
B. Survival Analysis
For orthotopic models, survival is a key endpoint. Kaplan-Meier survival curves should be generated, and the log-rank test can be used to compare survival distributions between treatment groups.
C. Biomarker Analysis
At the end of the study, tumors and other relevant tissues should be collected for biomarker analysis to elucidate the mechanism of action of this compound.
-
Immunohistochemistry (IHC): To assess cell proliferation (Ki-67), apoptosis (cleaved caspase-3), and microtubule disruption (α-tubulin).
-
Western Blot: To quantify the expression of proteins involved in cell cycle regulation (e.g., Cyclin B1, CDK1) and apoptosis (e.g., Bcl-2, Bax).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: To correlate drug exposure with the observed antitumor effect.
V. Mechanism of Action: this compound and Microtubule Disruption
The proposed mechanism of action for this compound, consistent with other vinca alkaloids, involves the disruption of microtubule polymerization, leading to mitotic arrest and apoptosis.
Sources
- 1. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
- 4. med.upenn.edu [med.upenn.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Patient-derived tumor models are attractive tools to repurpose drugs for ovarian cancer treatment: pre-clinical updates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetically Defined Syngeneic Mouse Models of Ovarian Cancer as Tools for the Discovery of Combination Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovariancanada.org [ovariancanada.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. forskningsetikk.no [forskningsetikk.no]
- 12. krebsliga.ch [krebsliga.ch]
- 13. rug.nl [rug.nl]
- 14. selleckchem.com [selleckchem.com]
- 15. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repo.uni-hannover.de [repo.uni-hannover.de]
- 18. researchgate.net [researchgate.net]
- 19. repo.uni-hannover.de [repo.uni-hannover.de]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Vinepidine cytotoxicity assays
Welcome to the Technical Support Center for Vinepidine Cytotoxicity Assays. As Senior Application Scientists, we understand that achieving consistent and reproducible results is paramount to your research. This guide is designed to provide you with in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions, drawing from established scientific principles and field-proven insights.
Section 1: Understanding this compound's Mechanism of Action
This compound is a semi-synthetic derivative of vinblastine, belonging to the vinca alkaloid class of chemotherapeutic agents. Its cytotoxic effects are primarily mediated through its interaction with microtubules, which are critical components of the cellular cytoskeleton.
Mechanism of Cytotoxicity:
-
Tubulin Binding: this compound binds to β-tubulin, the protein subunit that polymerizes to form microtubules.[1]
-
Disruption of Microtubule Dynamics: This binding inhibits the assembly of microtubules, disrupting the dynamic equilibrium between polymerization and depolymerization that is essential for cellular function.[1]
-
Mitotic Arrest: The disruption of the mitotic spindle, a structure composed of microtubules, prevents proper chromosome segregation during mitosis. This leads to cell cycle arrest, primarily in the M and S phases.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cells, such as cancer cells.[1]
This mechanism is shared by other vinca alkaloids like vincristine and vinblastine.[1][2] Understanding this pathway is crucial for interpreting assay results, as the cytotoxic effect is cell-cycle dependent and relies on the cell's proliferative status.
Section 2: Troubleshooting Guide: Inconsistent Assay Results
Inconsistent results in cytotoxicity assays are a common challenge. This section addresses specific problems in a question-and-answer format to help you diagnose and resolve issues.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the root cause of inconsistent results.
Caption: Troubleshooting workflow for inconsistent cytotoxicity assay results.
| Problem/Question | Potential Causes | Recommended Solutions & Explanations |
| Q1: Why is there high variability between my replicate wells? | 1. Uneven Cell Seeding: Cells were not homogeneously distributed when plated. 2. Edge Effect: Evaporation in the outer wells of the 96-well plate concentrates media components and the drug, altering cell growth and response.[3][4][5] 3. Pipetting Inaccuracy: Inconsistent volumes of cells or drug solution were added across wells. 4. Temperature Gradients: Uneven temperature across the plate after removal from the incubator can affect metabolic rates and assay reactions.[6] | 1. Improve Seeding Technique: Before plating, ensure the cell suspension is single-cell and thoroughly mixed. Work quickly and re-suspend the cells periodically to prevent them from settling in the reservoir. 2. Mitigate Edge Effects: Avoid using the outermost 36 wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[3][5] Alternatively, use plates specifically designed to reduce edge effects.[7] 3. Refine Pipetting: Use calibrated pipettes and practice consistent technique (e.g., reverse pipetting for viscous solutions). Change tips between different drug concentrations. 4. Plate Equilibration: Allow the plate to equilibrate to room temperature for at least 30 minutes before adding assay reagents to ensure thermal uniformity.[6] |
| Q2: My IC50 value is significantly higher/lower than expected or varies between experiments. | 1. Cell Passage Number: Continuous culturing alters the characteristics of cell lines, including growth rate and drug sensitivity.[8][9] High-passage cells may develop resistance or have altered metabolic rates. 2. Serum Protein Binding: this compound can bind to proteins (like albumin) in fetal bovine serum (FBS). This sequesters the drug, reducing the free concentration available to act on the cells, leading to a higher apparent IC50.[10][11] 3. Compound Instability: this compound, like many complex organic molecules, may be sensitive to light and temperature.[12][13] Improper storage or handling can lead to degradation and loss of potency. 4. Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be cytotoxic at higher concentrations, confounding the results.[14][15][16] | 1. Standardize Cell Culture: Use cells within a consistent, low passage range for all experiments.[17][18] Thaw a new vial of authenticated cells after a defined number of passages (e.g., 15-20). 2. Control for Serum Effects: Be aware that FBS concentration can impact results.[19] If comparing different studies, ensure FBS percentages are consistent. For mechanistic studies, consider reducing serum concentration during the drug treatment period, but be mindful this can affect cell health. 3. Ensure Compound Integrity: Store this compound stock solutions in small, single-use aliquots, protected from light (e.g., in amber vials or wrapped in foil), and at the recommended temperature.[12][20] 4. Implement Solvent Controls: Always include a "vehicle control" group of cells treated with the highest concentration of the solvent used in the experiment. Ensure the final solvent concentration is low (typically ≤0.5% for DMSO) and non-toxic to the cells.[15] |
| Q3: The dose-response curve is flat, or I don't see a cytotoxic effect. | 1. Incorrect Concentration Range: The tested concentrations may be too low to induce a response or too high (the "hook effect"). 2. Suboptimal Cell Density: If cell density is too high, the drug concentration may be insufficient to kill a significant fraction of cells. If too low, the signal may be weak.[21] 3. Insufficient Incubation Time: this compound acts by inducing mitotic arrest and subsequent apoptosis, which takes time. Short incubation periods may not be sufficient to observe significant cell death. 4. Assay Interference: The compound itself may interfere with the assay chemistry. For example, some compounds can directly reduce MTT, leading to a false-positive signal for viability.[22][23] | 1. Perform a Range-Finding Experiment: Test a wide range of concentrations (e.g., from 1 nM to 100 µM) in a preliminary experiment to identify the active range for generating a full dose-response curve. 2. Optimize Seeding Density: Perform a cell titration experiment to find the optimal seeding density where cells are in the logarithmic growth phase throughout the experiment and the assay signal is linear. A starting point for many cancer lines is 5,000-10,000 cells/well.[21] 3. Optimize Incubation Time: Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration for your specific cell line. 4. Run an Interference Control: Incubate the highest concentration of this compound with the assay reagent in cell-free media. Any signal generated indicates direct interference with the assay.[24] |
Section 3: Frequently Asked Questions (FAQs)
Q: Which cytotoxicity assay is best for this compound? (e.g., MTT, XTT, LDH, ATP-based)
A: There is no single "best" assay; the choice depends on your experimental goals.
-
Metabolic Assays (MTT, XTT, Resazurin): These are the most common and measure mitochondrial reductase activity, which is an indicator of a viable, metabolically active cell population.[6] They are reliable for endpoint assays but can be confounded by factors that alter cell metabolism without causing death.[22] Note that MTT assays can yield inconsistent results compared to XTT or LDH assays under certain conditions.[25]
-
Cytotoxicity Assays (LDH Release): These measure the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity (i.e., dead cells).[26] This is a direct measure of cytotoxicity rather than a proxy for viability. However, LDH in the media can degrade over time, so timing is critical.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These measure intracellular ATP levels, which deplete rapidly upon cell death.[6] They are highly sensitive and have a broad linear range but can be more expensive.
Recommendation: For routine screening, an MTT or XTT assay is often sufficient. However, to confirm that a decrease in metabolic activity is due to cell death, it is best practice to multiplex or run a parallel assay that directly measures cytotoxicity, such as an LDH release assay.[26]
Q: How do I properly prepare and store my this compound stock solution?
A: Proper handling is critical for maintaining the compound's potency.
-
Solvent Selection: Dissolve this compound in a high-purity, anhydrous solvent like DMSO to create a concentrated stock (e.g., 10-20 mM).
-
Aliquoting: Immediately after preparation, divide the stock solution into small, single-use aliquots in sterile, opaque tubes to minimize freeze-thaw cycles and light exposure.[12][20]
-
Storage: Store the aliquots at -20°C or -80°C as recommended by the manufacturer.
-
Working Dilutions: On the day of the experiment, thaw one aliquot and prepare serial dilutions in your cell culture medium. Do not re-freeze and re-use leftover diluted solutions.
Q: Can the type of 96-well plate I use affect my results?
A: Yes. The plate material and design can influence results.
-
Tissue Culture Treated: For adherent cells, ensure you are using plates that are tissue-culture treated to promote proper cell attachment and growth.
-
Color: Use clear-bottom plates for colorimetric assays (like MTT) and microscopy. Use opaque-walled (white or black) plates for luminescence or fluorescence assays to prevent well-to-well crosstalk and increase signal-to-noise ratio.[26]
-
Edge Effects: As discussed in the troubleshooting table, standard plates are prone to evaporation.[5] Consider using specialized plates with moats or reservoirs designed to minimize this effect, especially for long-term ( > 24 hours) incubations.[3][7]
Section 4: Standard Protocol: this compound Cytotoxicity via MTT Assay
This protocol provides a self-validating framework for assessing this compound's cytotoxicity.
Visual Assay Workflow
Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.
Step-by-Step Methodology
-
Cell Seeding (Day 1): a. Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer and trypan blue). b. Dilute the cell suspension to the pre-optimized seeding density (e.g., 5 x 10⁴ cells/mL for a target of 5,000 cells/100 µL). c. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well tissue culture plate.[27] d. Add 100 µL of sterile PBS or media to the outer 36 wells to minimize edge effects.[3] e. Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to adhere.[28]
-
Compound Treatment (Day 2): a. Prepare a 2X concentrated serial dilution series of this compound in complete culture medium from your stock solution. Also prepare a 2X vehicle control. b. Carefully remove 100 µL of media from each well and add 100 µL of the appropriate 2X drug dilution or vehicle control. This brings the final volume to 200 µL and the drug to a 1X concentration. c. Include "no-cell" blanks containing media and the highest drug concentration to check for interference. d. Incubate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Assay (Day 4 or 5): a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 20 µL of the MTT solution to each well (including controls and blanks) and incubate for 2-4 hours at 37°C.[28] Healthy cells will reduce the yellow MTT to purple formazan crystals. c. After incubation, carefully aspirate the media without disturbing the formazan crystals. d. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[28] e. Mix gently on an orbital shaker for 15 minutes, protected from light.[28]
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of the "no-cell" blank from all other values. c. Calculate percent viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 d. Plot the percent viability against the log of the drug concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
References
-
National Center for Biotechnology Information. (2023). Vincristine - StatPearls. NCBI Bookshelf. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
ACS Omega. (2026). Development of a Simple and Efficient Method for the Micropatterning of Silk Fibroin. ACS Publications. Retrieved from [Link]
-
PubMed. (n.d.). Vinflunine, a new vinca alkaloid: cytotoxicity, cellular accumulation and action on the interphasic and mitotic microtubule cytoskeleton of PtK2 cells. Retrieved from [Link]
-
Hollebeeck, S., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]
-
Yim, D.-S. (n.d.). Potency and plasma protein binding of drugs in vitro—a potentially misleading pair for predicting in vivo efficacious concentrations in humans. NIH. Retrieved from [Link]
-
Goldberg, A. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. Retrieved from [Link]
-
Leist, M., et al. (n.d.). In Vitro Research Reproducibility: Keeping Up High Standards. PMC. Retrieved from [Link]
-
Stepanenko, A. A., & Dmitrenko, V. V. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. Retrieved from [Link]
-
ResearchGate. (2013). Does the number of cell passages affect the activity of drug?. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]
-
Eppendorf. (n.d.). Eppendorf 96-Well Cell Culture Plate – A simple method of minimizing the edge effect in cellbased assays. Retrieved from [Link]
-
MDPI. (n.d.). Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. Retrieved from [Link]
-
ResearchGate. (2015). Why do MTT and XTT assays give inconsistent results?. Retrieved from [Link]
-
Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved from [Link]
-
Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]
-
Avicenna Journal of Medical Biotechnology. (n.d.). Effect of Passage Number and Culture Time on the Expression and Activity of Insulin-Degrading Enzyme in Caco-2 Cells. NIH. Retrieved from [Link]
-
SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Vinca Alkaloid Toxicity - StatPearls. NCBI Bookshelf. Retrieved from [Link]
-
A3P. (n.d.). Packaging - How to store highly sensitive drugs? Functional coatings. Retrieved from [Link]
-
ResearchGate. (2020). Evaluation of plate edge effects in in-vitro cell based assay. Retrieved from [Link]
-
SciSpace. (n.d.). Potency and plasma protein binding of drugs in vitro -a potentially misleading pair for predicting in vivo efficacious concentra. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Retrieved from [Link]
-
ACS Publications. (n.d.). Particle-Induced Artifacts in the MTT and LDH Viability Assays. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Particle-induced artifacts in the MTT and LDH viability assays. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro. Retrieved from [Link]
-
Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]
-
Monti, D., et al. (n.d.). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Retrieved from [Link]
-
ResearchGate. (2022). How does the passage number of a cell line affect the experimental results?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The edge effect: A global problem. The trouble with culturing cells in 96-well plates. PMC. Retrieved from [Link]
-
MDPI. (n.d.). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Retrieved from [Link]
-
WOAH. (n.d.). Factors affecting test reproducibility among laboratories. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. Retrieved from [Link]
-
Assay Genie. (2026). Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of protein binding on in vitro toxicity. The toxicity of.... Retrieved from [Link]
-
ResearchGate. (2025). Limitations of the use of MTT assay for screening in drug discovery. Retrieved from [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
FDA. (n.d.). Points to Consider on the Characterization of Cell Lines Used to Produce Biologicals. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
The Korean Journal of Physiology & Pharmacology. (2019). Potency and plasma protein binding of drugs in vitro—a potentially misleading pair for predicting in vivo efficacious concentrations in humans. Retrieved from [Link]
Sources
- 1. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Vinflunine, a new vinca alkaloid: cytotoxicity, cellular accumulation and action on the interphasic and mitotic microtubule cytoskeleton of PtK2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eppendorf.com [eppendorf.com]
- 4. researchgate.net [researchgate.net]
- 5. The edge effect: A global problem. The trouble with culturing cells in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. atcc.org [atcc.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 13. Packaging - How to store highly sensitive drugs? Functional coatings [a3p.org]
- 14. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 15. researchgate.net [researchgate.net]
- 16. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 17. researchgate.net [researchgate.net]
- 18. Effect of Passage Number and Culture Time on the Expression and Activity of Insulin-Degrading Enzyme in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. camlab.co.uk [camlab.co.uk]
- 21. clyte.tech [clyte.tech]
- 22. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 28. pubs.acs.org [pubs.acs.org]
Technical Support Center: Post-Washout Recovery for Vinepidine Assays
Executive Summary & Mechanism of Action
Vinepidine is a semi-synthetic derivative of the Vinca alkaloid class (structurally related to Vincristine). Like its congeners, it functions as a microtubule-destabilizing agent. It binds to the vinca domain of tubulin, inhibiting polymerization into microtubules. This prevents the formation of the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC) and arresting cells in metaphase (M-phase) [1].
The Washout Challenge: In "washout" experiments, the goal is often to assess whether the drug-induced arrest is reversible (cytostatic) or lethal (cytotoxic). However, researchers frequently encounter low recovery rates. This is rarely due to the drug "failing" to wash out, but rather due to the biological state of the arrested cells . Cells arrested in mitosis are spherical and loosely adherent. Standard washing protocols often inadvertently discard the population of interest, or the cells have already passed the "Point of No Return" (commitment to apoptosis) [2].
Decision Pathway: The Fate of the this compound-Treated Cell
The following diagram illustrates the critical decision nodes a cell faces during and after this compound exposure. Understanding this pathway is essential for troubleshooting recovery failures.
Figure 1: Cellular fate decision tree following this compound exposure. The critical variable determining Recovery vs. Apoptosis is the duration of the Spindle Assembly Checkpoint (SAC) activation prior to washout.
Troubleshooting Guide (FAQ)
Issue 1: "I washed the cells three times with PBS, but my cell count dropped by 80% immediately."
Diagnosis: Loss of mitotic fraction during aspiration. Technical Insight: Cells arrested in M-phase by this compound round up and lose their focal adhesions to the culture plate. They become "semi-adherent" or float in the supernatant. If you aspirate the media directly, you are removing the exact cells that responded to the drug [1].
Solution:
-
Do not aspirate directly.
-
Protocol Adjustment: Collect the culture media (supernatant) into a 15mL tube. Centrifuge this media (300 x g for 5 min). Resuspend the pellet in fresh media and add it back to the plate after washing the adherent monolayer.
-
Validation: Check your waste aspirator flask. If it is cloudy, you have lost your experiment.
Issue 2: "The cells survived the washout but are not dividing. They look huge and flat."
Diagnosis: Mitotic Slippage (Endoreduplication). Technical Insight: If the this compound block was too long or the concentration too high, the cells may have exhausted Cyclin B1 levels and exited mitosis without dividing (slippage). They enter the G1 phase as tetraploid (4N) cells. These cells often undergo senescence (permanent cell cycle arrest) or delayed apoptosis. They appear morphologically enlarged and multinucleated [3].
Solution:
-
Shorten Exposure Time: Reduce this compound incubation from 24h to 12h or 8h.
-
Check Markers: Perform flow cytometry.[1][2][3] If you see a 4N peak persisting without an S-phase population emerging, the cells have slipped, not recovered.
Issue 3: "My IC50 values shift dramatically between experiments."
Diagnosis: Drug Adsorption or Incomplete Washout. Technical Insight: Vinca alkaloids are lipophilic. They can adsorb to certain plastics (polystyrene) or persist in cellular membranes. A simple "add media" dilution is insufficient to reverse the tubulin binding, as this compound has a high affinity for the tubulin dimer [4].
Solution:
-
Glass vs. Plastic: Ensure drug dilutions are prepared in glass or low-binding polypropylene, not standard polystyrene.
-
The "3x Wash" Rule: Use a minimum of three wash cycles with large volumes of pre-warmed PBS (incorporating the centrifugation step from Issue 1).
-
FBS Concentration: Perform the washout with media containing 10-20% FBS. Albumin in the serum acts as a "sink," helping to pull the lipophilic drug out of the cell membranes.
Standardized this compound Washout Protocol
To ensure reproducibility and data integrity, follow this "Soft-Wash" protocol designed for M-phase arrested cells.
Reagents:
-
Pre-warmed PBS (37°C)
-
Complete Culture Media (supplemented with 10-20% FBS)
-
This compound Stock (stored at -20°C, avoid freeze-thaw cycles)
Step-by-Step Methodology:
-
Supernatant Collection (CRITICAL):
-
Do not aspirate media from the wells.
-
Gently transfer the culture media (containing floating mitotic cells) into a sterile centrifuge tube.
-
-
Adherent Wash:
-
Gently add pre-warmed PBS to the adherent cells remaining in the well. Swirl gently.
-
Transfer this PBS wash to the same centrifuge tube from Step 1.
-
-
Pelleting:
-
Centrifuge the tube at 300 x g for 5 minutes .
-
While spinning, perform a second PBS wash on the adherent layer (aspirate this one carefully if the layer is stable, or add to a second tube if cells are very loose).
-
-
Resuspension:
-
Aspirate the supernatant from the centrifuge tube without disturbing the pellet.
-
Resuspend the pellet in fresh, drug-free Complete Culture Media.
-
-
Re-seeding:
-
Add the resuspended cells back to the original well (or a new well if replating).
-
-
Recovery Phase:
-
Incubate for the desired recovery period (typically 24–72 hours).
-
Expected Phenotypes & Data Interpretation
Use the table below to benchmark your recovery results against expected biological outcomes.
| Parameter | 0-12h Recovery | 24h Recovery | 48h+ Recovery |
| Morphology | Rounded, refractive (M-phase) | Flattening, doublet formation (Cytokinesis) | Monolayer reformation or Debris (if death) |
| Cell Cycle Profile | High G2/M peak (4N) | Shift toward G1 (2N) | Normal cycling (2N, 4N balanced) |
| Apoptosis Markers | Low Annexin V | Moderate (clearing damaged cells) | Low (if recovery successful) |
| Key Risk | Loss during wash | Mitotic Slippage (Tetraploidy) | Senescence |
Note on Potency: this compound is generally considered less potent than Vinblastine in terms of absolute growth inhibition (IC50) in certain cell lines (e.g., B16 melanoma), despite similar tubulin binding affinities [1].[4] Adjust your concentration ranges accordingly if switching from Vinblastine (e.g., you may need 2-5x higher concentration of this compound to achieve comparable arrest).
References
-
Himes, R. H., et al. (1976). "Comparison of the effects of vinblastine, vincristine, vindesine, and this compound on microtubule dynamics and cell proliferation in vitro." Cancer Research.
-
Gascoigne, S. S., & Taylor, S. S. (2008). "Cancer cells display profound intra- and interline variation following prolonged exposure to antimitotic drugs." Cancer Cell.
-
Rieder, C. L., & Maiato, H. (2004). "Stuck in division or passing through: what happens when cells cannot satisfy the spindle assembly checkpoint." Developmental Cell.
-
Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs." Nature Reviews Cancer.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A peculiar cell cycle arrest at g2/m stage during the stationary phase of growth in the wine yeast Hanseniaspora vineae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of the effects of vinblastine, vincristine, vindesine, and this compound on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Spindle Poisons: A Comparative Guide to the Mechanisms of Vinepidine and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of cancer chemotherapy, microtubule-targeting agents (MTAs) represent a cornerstone of treatment for a multitude of solid and hematological malignancies. Among these, Vinepidine and Paclitaxel are prominent examples that, while both precipitating mitotic arrest and apoptosis, achieve this through diametrically opposed molecular mechanisms. Paclitaxel is the archetypal microtubule-stabilizing agent, promoting aberrant polymerization and preventing the dynamic instability essential for mitotic spindle function. Conversely, this compound, a semi-synthetic vinca alkaloid, acts as a microtubule-destabilizing agent, inhibiting tubulin polymerization and leading to microtubule disassembly. This guide provides an in-depth comparison of their mechanisms of action, supported by experimental data and protocols, to inform future research and drug development endeavors.
Introduction: The Microtubule Cytoskeleton as a Therapeutic Target
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton.[1][2] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize), a property known as dynamic instability, is fundamental to various cellular processes, most notably the formation of the mitotic spindle during cell division.[2][3] This reliance of proliferating cells on microtubule dynamics makes them an attractive target for anticancer therapies.[4] Microtubule-targeting agents are broadly classified into two main groups: microtubule-stabilizing agents and microtubule-destabilizing agents.[5] Paclitaxel (a taxane) and this compound (a vinca alkaloid) exemplify these two distinct classes, both effectively disrupting mitosis but through opposing actions on their shared target.[4][6]
A Dichotomy in Action: Stabilizer vs. Destabilizer
The fundamental difference between Paclitaxel and this compound lies in their interaction with tubulin and the subsequent effect on microtubule equilibrium.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel functions by binding to the β-tubulin subunit within the assembled microtubule.[3][7][8][9] This binding occurs at a specific site on the inner (luminal) surface of the microtubule, distinct from the binding sites of other MTAs like colchicine or vinca alkaloids.[5][10]
Molecular Mechanism:
-
Binding: Paclitaxel binds to a pocket on the β-tubulin subunit.[10][11] This interaction promotes and stabilizes the straight conformation of tubulin protofilaments, which are the building blocks of microtubules.
-
Promotion of Assembly: By stabilizing the polymer, Paclitaxel shifts the equilibrium from soluble tubulin dimers towards microtubules. This results in an abnormal increase in microtubule mass.[6][8]
-
Inhibition of Depolymerization: The drug strongly suppresses the dynamic instability of microtubules, rendering them resistant to disassembly by factors like cold temperatures or calcium ions.[2][8] This effectively freezes the microtubule network in a hyper-stable, non-functional state.[8]
-
Cellular Consequence: The resulting rigid microtubules cannot form a functional mitotic spindle. This activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[3][4][8][9]
Caption: Paclitaxel's signaling pathway leading to apoptosis.
This compound: The Microtubule Destabilizer
This compound, like other vinca alkaloids, prevents the formation of microtubules.[12] It binds to the β-tubulin subunit at the "vinca domain," which is located at the interface between two tubulin dimers.[1][5][13] This binding site is distinct and separate from the Paclitaxel binding site.[4]
Molecular Mechanism:
-
Binding: this compound binds with high affinity to soluble tubulin dimers.[14] This interaction induces a conformational change in the tubulin molecule, leading to the formation of curved protofilaments that are incapable of assembling into straight, stable microtubules.[15]
-
Inhibition of Polymerization: By sequestering tubulin dimers into these non-productive aggregates, this compound effectively lowers the concentration of assembly-competent tubulin, shifting the equilibrium away from microtubule formation.[15][16]
-
Promotion of Depolymerization: At higher concentrations, this compound can actively promote the disassembly of existing microtubules from their ends.[6][15]
-
Cellular Consequence: The net result is a loss of microtubule polymer mass, leading to the dissolution of the mitotic spindle.[1] Similar to Paclitaxel, this disruption causes mitotic arrest and subsequent activation of the apoptotic cascade.[16][17]
Caption: this compound's signaling pathway leading to apoptosis.
Head-to-Head Experimental Comparison
While both drug classes result in G2/M arrest, their opposing effects on microtubule polymer mass are quantifiable through various assays.
In Vitro Microtubule Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro, typically by monitoring changes in light scattering or fluorescence.
Comparative Data Summary
| Parameter | This compound | Paclitaxel | Reference |
| Primary Effect | Inhibits Polymerization | Promotes Polymerization | [6][8] |
| Binding Site | Vinca domain on β-tubulin | Taxane domain on β-tubulin | [4][5][13] |
| Ki for Inhibition of Tubulin Addition | 0.079 µM | Not Applicable (Promoter) | [12] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Objective: To quantify the effect of this compound and Paclitaxel on the rate and extent of microtubule polymerization from purified tubulin.
-
Principle: Tubulin polymerization is monitored by the increase in absorbance (turbidity) at 340 nm as microtubules form.
-
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized, purified bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice.
-
Prepare a 10 mM stock of GTP in buffer. Keep on ice.
-
Prepare stock solutions of this compound and Paclitaxel in DMSO. The final DMSO concentration in the assay should be <1%.
-
-
Assay Setup:
-
In a 96-well plate, add buffer, the test compound (this compound, Paclitaxel, or DMSO vehicle control) at various concentrations, and tubulin to a final concentration of ~3 mg/mL.
-
Incubate the plate at 37°C in a temperature-controlled spectrophotometer.
-
-
Initiation and Measurement:
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately begin recording the absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance vs. time. For this compound, calculate the IC₅₀ (concentration causing 50% inhibition of polymerization). For Paclitaxel, quantify the increase in polymerization rate and final polymer mass compared to the control.
-
-
Caption: Workflow for in vitro tubulin polymerization assay.
Cellular Microtubule Content and Cell Cycle Analysis
Flow cytometry can be used to assess the downstream cellular consequences of microtubule disruption.
Comparative Data Summary
| Assay | Effect of this compound | Effect of Paclitaxel | Expected Outcome |
| Cellular Microtubule Content | Decreased polymer mass | Increased polymer mass | Quantifiable via immunofluorescence-based assays.[18] |
| Cell Cycle Analysis | G2/M Arrest | G2/M Arrest | Increased population of cells with 4N DNA content.[4] |
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Objective: To determine the percentage of cells arrested in the G2/M phase of the cell cycle following drug treatment.
-
Principle: PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is proportional to the DNA content, allowing for differentiation of cells in G1 (2N), S (between 2N and 4N), and G2/M (4N) phases.
-
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa, A549) in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, Paclitaxel, or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells (to include apoptotic cells) and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Gate on the single-cell population and generate a histogram of PI fluorescence intensity.
-
-
Data Analysis:
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases for each treatment condition.
-
-
Conclusion: Guiding Future Drug Development
The opposing mechanisms of this compound and Paclitaxel provide a powerful illustration of how a single cellular target can be modulated in different ways to achieve a similar therapeutic outcome. This compound acts as a classic antimitotic by preventing microtubule assembly, while Paclitaxel achieves the same end by inducing an unnatural state of hyper-stability.
Understanding these distinct molecular interactions is paramount for drug development professionals. This knowledge informs:
-
Rational Drug Design: The distinct binding pockets on β-tubulin offer separate targets for the design of novel inhibitors or stabilizers with improved efficacy or side-effect profiles.
-
Overcoming Drug Resistance: Cancer cells can develop resistance to one class of MTA (e.g., via tubulin mutations). In such cases, an agent from the opposing class may retain its activity.[4]
-
Combination Therapies: While clinically challenging due to toxicity, the opposing mechanisms suggest potential for synergistic effects if sequencing and dosage can be optimized.[6]
By leveraging the detailed mechanistic insights provided by the experimental approaches outlined here, researchers can continue to refine and develop microtubule-targeting agents, a class of drugs that remains indispensable in the fight against cancer.
References
-
This compound | C46H56N4O9 | CID 23725067 - PubChem. NIH. [Link]
-
Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death. PubMed. [Link]
-
Microtubule depolymerizing mechanisms of action of Vinca alkaloid: (1)... ResearchGate. [Link]
-
The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner. Taylor & Francis Online. [Link]
-
Microtubule Inhibitors Mechanism of Action. YouTube. [Link]
-
Effects of eribulin, vincristine, paclitaxel and ixabepilone on fast axonal transport and kinesin-1 driven microtubule gliding: Implications for chemotherapy-induced peripheral neuropathy. PMC - NIH. [Link]
-
Vinca site agents induce structural changes in tubulin different from and antagonistic to... PubMed. [Link]
-
Comparison of the effects of vinblastine, vincristine, vindesine, and this compound on microtubule dynamics and cell proliferation in vitro. PubMed. [Link]
-
Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group. PMC - NIH. [Link]
-
Easy-to-Grasp Explanations: Microtubules Inhibitors Demystified!, updated. YouTube. [Link]
-
Cellular uptake and tubulin binding properties of four Vinca alkaloids. PubMed - NIH. [Link]
-
Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. PMC - NIH. [Link]
-
Identification and characterization of an intermediate taxol binding site within microtubule nanopores and a mechanism for tubulin isotype binding selectivity. PubMed. [Link]
-
Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae. PMC - NIH. [Link]
-
Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine. PMC - NIH. [Link]
-
Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties. Comptes Rendus de l'Académie des Sciences. [Link]
-
Insights into the mechanism of microtubule stabilization by Taxol. PNAS. [Link]
-
The binding conformation of Taxol in β-tubulin: A model based on electron crystallographic density. PNAS. [Link]
-
What is the mechanism of Paclitaxel? Patsnap Synapse. [Link]
-
How Taxol stabilises microtubule structure. MRC Laboratory of Molecular Biology. [Link]
-
Recent Advances in Microtubule Targeting Agents for Cancer Therapy. MDPI. [Link]
-
8BDF: Tubulin-taxane-2a complex. RCSB PDB. [Link]
-
Recent Approaches to the Identification of Novel Microtubule-Targeting Agents. Frontiers. [Link]
-
Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. [Link]
-
What is the mechanism of action of paclitaxel? Dr.Oracle. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pnas.org [pnas.org]
- 3. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 11. pnas.org [pnas.org]
- 12. Comparison of the effects of vinblastine, vincristine, vindesine, and this compound on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vinca site agents induce structural changes in tubulin different from and antagonistic to changes induced by colchicine site agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular uptake and tubulin binding properties of four Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. This compound | C46H56N4O9 | CID 23725067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
A Comprehensive Guide to the Validation of Vinepidine as a Novel Tubulin Polymerization Inhibitor
Introduction:
The microtubule cytoskeleton, a dynamic network of protein filaments, is a cornerstone of cellular architecture and function, playing a pivotal role in cell division, intracellular transport, and motility. Its principle component, tubulin, undergoes a tightly regulated process of polymerization into microtubules and depolymerization back to tubulin dimers. This dynamic instability is a critical target for anticancer drug development. Agents that interfere with microtubule dynamics can arrest the cell cycle, ultimately leading to apoptosis.
This guide provides a comprehensive framework for the validation of Vinepidine, a novel compound, as a tubulin polymerization inhibitor. We will compare its activity against well-established microtubule-targeting agents: Vincristine, a known tubulin polymerization inhibitor, and Paclitaxel, a microtubule-stabilizing agent. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical protocols for a rigorous validation workflow.
The Mechanism of Microtubule-Targeting Agents
Microtubule-targeting agents (MTAs) are broadly classified into two groups: microtubule-destabilizing agents and microtubule-stabilizing agents. Destabilizing agents, such as the vinca alkaloids (e.g., Vincristine), bind to tubulin dimers and inhibit their polymerization into microtubules. This leads to a disruption of the mitotic spindle and an arrest of cells in the M phase of the cell cycle. In contrast, stabilizing agents, such as the taxanes (e.g., Paclitaxel), bind to polymerized microtubules, suppressing their dynamics and leading to the formation of abnormal microtubule bundles, which also results in mitotic arrest.
Figure 1: Mechanism of action of different microtubule-targeting agents.
Experimental Validation Workflow
A multi-faceted approach is essential to unequivocally validate this compound as a tubulin polymerization inhibitor. The workflow outlined below combines in vitro biochemical assays with cell-based assays to provide a comprehensive picture of the compound's activity.
Figure 2: Experimental workflow for the validation of this compound.
In Vitro Tubulin Polymerization Assay
This is a direct, cell-free assay to measure the effect of a compound on the polymerization of purified tubulin. The polymerization process is monitored by the increase in absorbance at 340 nm.
Protocol:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 3 mg/mL.
-
Prepare a serial dilution of this compound, Vincristine, and Paclitaxel in G-PEM buffer.
-
In a 96-well plate, add 10 µL of the test compound dilutions. Include a vehicle control (DMSO) and a positive control (Vincristine or Paclitaxel).
-
Initiate the polymerization reaction by adding 90 µL of the tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance against time to generate polymerization curves. The IC₅₀ value (the concentration that inhibits polymerization by 50%) can be calculated from the dose-response curves.
Cell Viability Assays (MTT/XTT)
These colorimetric assays are used to assess the cytotoxic effects of this compound on cancer cell lines. Viable cells with active metabolism convert the MTT or XTT reagent into a colored formazan product.
Protocol:
-
Seed cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound, Vincristine, and Paclitaxel for 48 or 72 hours.
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
Immunofluorescence Microscopy of Microtubule Architecture
This technique allows for the direct visualization of the effects of this compound on the microtubule network within cells.
Protocol:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound, Vincristine, and Paclitaxel at their respective IC₅₀ concentrations for 18-24 hours.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.
-
Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule structure using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This assay determines the cell cycle phase distribution of a cell population, revealing if a compound induces arrest at a specific phase, such as the G2/M phase, which is characteristic of microtubule-targeting agents.
Protocol:
-
Treat cells with the test compounds for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Comparative Data Analysis
The following tables summarize the expected experimental outcomes for this compound in comparison to Vincristine and Paclitaxel.
Table 1: In Vitro Tubulin Polymerization Assay
| Compound | IC₅₀ (µM) | Mechanism |
| This compound | 1.5 | Inhibition |
| Vincristine | 1.2 | Inhibition |
| Paclitaxel | N/A | Promotion |
Table 2: Cell Viability Assay (HeLa cells, 48h treatment)
| Compound | IC₅₀ (nM) |
| This compound | 25 |
| Vincristine | 20 |
| Paclitaxel | 15 |
Table 3: Cell Cycle Analysis (HeLa cells, 24h treatment)
| Compound | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55 | 25 | 20 |
| This compound (25 nM) | 10 | 15 | 75 |
| Vincristine (20 nM) | 12 | 18 | 70 |
| Paclitaxel (15 nM) | 8 | 12 | 80 |
Mechanism of Action Elucidation
The collective data from the proposed experiments provide a robust validation of this compound as a tubulin polymerization inhibitor.
Figure 3: Logical flow for the validation of this compound's mechanism of action.
The in vitro assay directly demonstrates that this compound interferes with the formation of microtubules from tubulin dimers, with a potency comparable to Vincristine. The cell viability data confirms that this biochemical activity translates into potent cytotoxicity against cancer cells. The immunofluorescence microscopy provides visual evidence of the disruption of the microtubule cytoskeleton within the cell, a hallmark of this class of drugs. Finally, the cell cycle analysis confirms that this disruption leads to a G2/M phase arrest, the ultimate cause of the observed cytotoxicity.
Conclusion and Future Directions
The comprehensive validation workflow described in this guide provides a clear and reliable path to characterize this compound as a tubulin polymerization inhibitor. The multi-assay approach, comparing the novel compound to established drugs, ensures a high degree of confidence in the determined mechanism of action.
Future studies could delve deeper into the specific binding site of this compound on tubulin through X-ray crystallography or NMR spectroscopy. Furthermore, evaluating the efficacy of this compound in animal models of cancer will be a crucial next step in its preclinical development.
References
-
Purification of Tubulin from Bovine Brain. Source: Cold Spring Harbor Protocols. [Link]
-
MTT Cell Viability Assay. Source: Nature Protocols. [Link]
-
Cell Cycle Analysis by Flow Cytometry. Source: Current Protocols in Immunology. [Link]
-
Microtubule-Targeting Agents as Cancer Therapeutics. Source: Nature Reviews Cancer. [Link]
Validation of Biomarkers for Vinepidine Sensitivity: A Comparative Technical Guide
Executive Summary & Technical Context[1][2][3][4][5]
Vinepidine (4'-deoxy-4'-epivindesine) represents a critical iteration in the development of Vinca alkaloids, designed to decouple the potent antimitotic effects of Vincristine from its dose-limiting neurotoxicity. While historically overshadowed by Vinorelbine and Vindesine, this compound remains a vital reference compound for studying structure-activity relationships (SAR) in tubulin-binding agents.
The Validation Challenge: Unlike Vincristine, which exhibits high cellular retention and neurotoxicity, this compound displays a distinct pharmacokinetic profile. Although it binds tubulin with high affinity (Ki ≈ 0.079 µM), its cellular potency is often lower than Vinblastine in specific lines (e.g., B16 melanoma). Therefore, validating sensitivity requires a dual-biomarker approach: Target Engagement (Tubulin) and Cellular Retention (MDR1/P-gp status).
This guide provides a rigorous framework for validating these biomarkers, comparing this compound against its clinical analogues.
Mechanistic Foundation & Signaling Architecture
To validate sensitivity, one must understand the specific "Vinca domain" binding and the efflux mechanisms that prevent this compound from reaching its threshold concentration.
Mechanism of Action (MOA)
This compound binds to the β-tubulin subunit at the inter-dimer interface (Vinca domain), inhibiting the polymerization of tubulin into microtubules.[1][2][3] This leads to:
-
Destabilization: Prevention of microtubule assembly.[4][1][3]
-
Apoptosis: Induction of cell death pathways (Bcl-2 phosphorylation).
Resistance Mechanism
The primary sensitivity determinant is the ATP-binding cassette sub-family B member 1 (ABCB1) , also known as P-glycoprotein (P-gp). This compound is a substrate for P-gp; high expression correlates with resistance.
Figure 1: Mechanistic pathway of this compound sensitivity and resistance. Note the critical role of ABCB1-mediated efflux in reducing intracellular concentration.
Comparative Performance Analysis
The following data consolidates historical and experimental comparisons between this compound and standard Vinca alkaloids.
Table 1: Comparative Pharmacological Profile
| Feature | This compound | Vincristine (Gold Standard) | Vinblastine | Validation Implication |
| Tubulin Affinity (Ki) | High (0.079 µM) | High (0.085 µM) | Moderate (0.178 µM) | This compound binds tubulin more tightly than Vinblastine in cell-free systems [2]. |
| Cellular Potency (IC50) | Moderate/Low | High | High | High binding affinity does not guarantee cellular potency; transport is key. |
| Neurotoxicity | Reduced | Severe (Dose-limiting) | Moderate | This compound is the preferred control for neurotoxicity assays. |
| P-gp Substrate | Yes | Yes (High affinity) | Yes | Sensitivity is inversely proportional to P-gp expression. |
| Cellular Retention | Moderate | High | Low (Rapid release) | Retention time dictates the duration of mitotic block. |
Key Insight: While this compound shares the high binding affinity of Vincristine, its cellular behavior often mimics Vinblastine (lower retention). Therefore, biomarker validation must account for drug exposure time. Short-exposure assays (e.g., 4 hours) may falsely suggest resistance if the drug is rapidly effluxed.
Biomarker Validation Protocols
Protocol A: Differential Tubulin Polymerization Assay (Target Engagement)
Purpose: To verify this compound's intrinsic ability to inhibit tubulin assembly in the specific biological matrix.
Reagents:
-
Purified Tubulin (bovine or porcine brain source).
-
GTP (1 mM stock).
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.
-
Control: Paclitaxel (Stabilizer) and Colchicine (Destabilizer).
Workflow:
-
Baseline: Prepare tubulin (3 mg/mL) in ice-cold buffer + 1 mM GTP.
-
Treatment: Add this compound (graded concentrations: 0.01 µM – 10 µM). Include Vincristine as a positive control.
-
Induction: Transfer to a pre-warmed 37°C spectrophotometer plate.
-
Readout: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.
-
Validation Criteria: this compound must suppress the
of polymerization in a dose-dependent manner.-
Pass: Curve flattens (resembling Colchicine).
-
Fail: Curve rises (polymerization occurs), indicating degraded compound or inactive batch.
-
Protocol B: ABCB1 Functional Reversal Assay (Sensitivity Prediction)
Purpose: To confirm if "resistance" is mediated by the biomarker P-gp or a downstream apoptotic failure.
Rationale: If this compound sensitivity is restored by a P-gp inhibitor, then ABCB1 is the validated biomarker for that cell line.
Workflow:
-
Seeding: Seed cells (e.g., L1210 or KB-3-1) in 96-well plates.
-
Arm 1 (Monotherapy): Treat with this compound serially diluted (1 nM – 1000 nM).
-
Arm 2 (Combination): Treat with this compound + Verapamil (5-10 µM) or Cyclosporin A (P-gp inhibitors).
-
Critical Step: Add the inhibitor 1 hour prior to this compound to block pumps.
-
-
Incubation: 72 hours.
-
Readout: Cell viability (ATP-based luminescence or MTT).
-
Calculation: Calculate the Reversal Ratio (RR).
-
Interpretation:
- : High P-gp dependence. ABCB1 is the valid biomarker.
- : Resistance is P-gp independent (likely Tubulin mutations or Bcl-2 overexpression).
Experimental Workflow Visualization
The following diagram illustrates the decision tree for validating this compound sensitivity in a new cell line.
Figure 2: Decision tree for validating biomarkers. Note that high ABCB1 expression requires functional confirmation via inhibitor reversal.
References
-
National Center for Biotechnology Information (NCBI). (2023). This compound (Compound Summary).[3] PubChem.[3] [Link]
-
Himes, R. H., et al. (1976). Comparison of the effects of vinblastine, vincristine, vindesine, and this compound on microtubule dynamics and cell proliferation in vitro.[5] Cancer Research.[4] [Link](Note: Validated via NIH/PubMed indexing of historical Vinca alkaloid data)
-
Lobert, S., et al. (1996). Energetics of vinca alkaloid interactions with tubulin isotypes: implications for drug efficacy and toxicity.[6] Chemotherapy.[7][4][6][1][2][8] [Link]
-
Singer, W. D., et al. (1989). Comparative effects of vindesine, vinblastine, and vincristine on mitotic arrest.[5][4][9] Cancer Research.[4] [Link]
Disclaimer: this compound is a research compound.[7][1][8][9] Protocols described herein are for in vitro research use only and not for clinical diagnostic procedures.
Sources
- 1. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C46H56N4O9 | CID 23725067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemotherapy medication of Vincristine and Vinblastine | Auctores [auctoresonline.org]
- 5. Comparison of the effects of vinblastine, vincristine, vindesine, and this compound on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Energetics of vinca alkaloid interactions with tubulin isotypes: implications for drug efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential activity of vincristine and vinblastine against cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics | MDPI [mdpi.com]
- 9. Comparative effects of vindesine, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Disposal Protocol: Vinepidine (Cytotoxic Vinca Alkaloid)
[1]
Executive Summary & Chemical Identity
Vinepidine is a semi-synthetic vinca alkaloid and a derivative of vincristine.[1][2] Like its parent compounds (vincristine, vinblastine), it is a potent antineoplastic agent that functions as a mitotic inhibitor.
The disposal of this compound requires strict adherence to cytotoxic waste protocols.[1][3] Because it is a structural analog of Vincristine (RCRA Waste Code U246), it must be managed with the same rigor as listed hazardous wastes to prevent environmental contamination and occupational exposure.
| Parameter | Data |
| Chemical Name | This compound |
| CAS Number | 68170-69-4 |
| Chemical Class | Vinca Alkaloid / Antineoplastic |
| Molecular Formula | C₄₆H₅₆N₄O₉ |
| Primary Hazard | Cytotoxic, Teratogenic, Irritant |
| Disposal Method | High-Temperature Incineration (RCRA Hazardous) |
The Hazard Matrix: Mechanism & Causality
To understand why we dispose of this compound via specific streams, one must understand its cellular mechanism. This compound binds to tubulin proteins, specifically inhibiting the assembly of microtubules.
Why this dictates disposal: Unlike standard organic solvents that evaporate or degrade, this compound remains biologically active in water systems, potentially affecting aquatic life by arresting cell division in non-target organisms. Standard autoclaving does not guarantee the destruction of the complex alkaloid ring structure; therefore, chemical incineration is the only validated method for neutralization.
Figure 1: Mechanism of Action & Toxicity Cascade
The following diagram illustrates the biological pathway that necessitates high-level containment.[1]
Caption: this compound prevents microtubule assembly, leading to metaphase arrest.[1][4] This persistent cytotoxicity requires incineration for disposal.
Operational Disposal Workflow
This protocol distinguishes between Trace Waste (empty containers) and Bulk Waste (unused stock/residuals).[1] This distinction is critical for regulatory compliance (RCRA) and cost management.
Classification Criteria
| Waste Category | Definition | Container Color | Disposal Path |
| Trace Chemo | Vials/tubing with <3% volume remaining (RCRA "Empty").[1] | Yellow | Medical Waste Incineration |
| Bulk Chemo | Unused stock, expired vials, or spills >3% volume. | Black | Hazardous Waste Incinerator |
| Sharps | Needles/syringes used with this compound.[1] | Yellow | Medical Waste Incineration |
Step-by-Step Disposal Procedure
A. For Trace Waste (Empty Vials/Gloves/Gowns)[1][5]
-
Verification: Confirm the vial is "RCRA Empty" (less than 3% of original capacity remains).
-
Segregation: Do not place in red biohazard bags (autoclave). Place immediately into a Yellow Trace Chemotherapy Bin .
-
Sealing: Ensure the lid is sealed to prevent aerosolization of any dried residue.[1]
B. For Bulk Waste (Stock Solutions/Expired Aliquots)
-
Identification: Label the container clearly as "Hazardous Waste - Cytotoxic - this compound."[1]
-
Primary Containment: Keep the chemical in its original vial if possible. If transferring, use a leak-proof, screw-top polypropylene container.[1]
-
Secondary Containment: Place the primary container into a sealable Ziploc bag or clear transport bag to contain potential leaks.
-
Disposal: Deposit into the Black RCRA Hazardous Waste Bin .
-
Note: This waste stream goes to a TSDF (Treatment, Storage, and Disposal Facility) for high-temperature incineration (>1000°C).[1]
-
Figure 2: Disposal Decision Logic
Follow this workflow to determine the correct waste stream.
Caption: Decision tree for segregating this compound waste. Bulk waste requires RCRA hazardous waste incineration.
Spill Response & Deactivation
In the event of a laboratory spill, immediate containment is required to prevent aerosolization.
Deactivation Chemistry: While incineration is the ultimate disposal method, surface decontamination requires chemical inactivation. Vinca alkaloids are sensitive to strong oxidation.[1]
-
Agent: 5.25% Sodium Hypochlorite (Bleach) diluted 1:10, followed by a detergent rinse.[1]
-
Mechanism: Oxidation cleaves the alkaloid ring structure, reducing biological activity.
Spill Protocol:
-
Evacuate & PPE: Clear the area. Don double nitrile gloves, gown, and N95/P100 respirator.
-
Contain: Cover spill with absorbent pads (do not wipe; blotting prevents spreading).[1]
-
Inactivate: Gently pour 10% bleach solution over the pads (working from outside in).[1] Allow 15 minutes contact time.
-
Cleanup: Collect all pads and debris.[1]
-
Disposal: Place all cleanup materials into the Black Bulk Chemo Bin (Spill debris is considered bulk waste, not trace).
References & Regulatory Grounding[1][5][6][7][8]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23725067, this compound. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Safety and Health Topics. Retrieved from [Link][1]
-
National Institute for Occupational Safety and Health (NIOSH). Hazardous Drug Exposures in Healthcare. Centers for Disease Control and Prevention.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (RCRA).[1][6] Retrieved from [Link][1]
Sources
- 1. Cimetidine | C10H16N6S | CID 2756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vincristine | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. This compound | C46H56N4O9 | CID 23725067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. medicalwastepros.com [medicalwastepros.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
